Ethene, (ethyltelluro)-
Description
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Properties
CAS No. |
100004-54-4 |
|---|---|
Molecular Formula |
C4H8Te |
Molecular Weight |
183.7 g/mol |
IUPAC Name |
ethenyltellanylethane |
InChI |
InChI=1S/C4H8Te/c1-3-5-4-2/h3H,1,4H2,2H3 |
InChI Key |
NLDNXNHNHXCKJF-UHFFFAOYSA-N |
SMILES |
CC[Te]C=C |
Canonical SMILES |
CC[Te]C=C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Unveiling of (Ethyltellanyl)ethene (CAS 100004-54-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to (Ethyltellanyl)ethene and the Imperative of Spectroscopic Analysis
(Ethyltellanyl)ethene (C₄H₈Te) is an organotellurium compound featuring an ethyl group and a vinyl group attached to a tellurium atom. The unique electronic properties of tellurium, a heavy chalcogen, impart distinct reactivity and physical characteristics to the molecule, making it a subject of interest in various chemical research domains.
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of such novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's atomic connectivity, functional groups, and overall mass. For drug development professionals, a thorough spectroscopic characterization is a critical first step in understanding a molecule's properties and potential biological activity.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Based on the structure of (Ethyltellanyl)ethene, we can predict the key features of its ¹H and ¹³C NMR spectra. The electronegativity and anisotropic effects of the tellurium atom will be the dominant factors influencing the chemical shifts of the adjacent protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (Ethyltellanyl)ethene is expected to exhibit two distinct sets of signals corresponding to the ethyl and vinyl protons.
-
Ethyl Group (CH₃CH₂-Te):
-
Methylene Protons (-CH₂-Te): These protons are directly attached to the carbon bonded to tellurium. Due to the electronegativity of tellurium, these protons will be deshielded and are predicted to appear as a quartet in the range of δ 2.5 - 3.0 ppm . The quartet splitting pattern arises from the coupling with the three adjacent methyl protons.
-
Methyl Protons (CH₃-): These protons are expected to resonate as a triplet in the upfield region, likely between δ 1.4 - 1.8 ppm . The triplet pattern is a result of coupling with the two methylene protons.
-
-
Vinyl Group (-Te-CH=CH₂): The vinylic protons will form a complex splitting pattern due to geminal, cis, and trans couplings.
-
Proton on the Te-substituted carbon (Te-CH=): This proton is expected to be a doublet of doublets, appearing in the range of δ 6.0 - 6.5 ppm .
-
Terminal Protons (=CH₂): The two terminal protons are diastereotopic and will appear as two separate signals, each as a doublet of doublets. One is expected around δ 5.0 - 5.5 ppm and the other around δ 5.5 - 6.0 ppm .
-
| Predicted ¹H NMR Data for (Ethyltellanyl)ethene | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 1.4 - 1.8 (triplet) |
| -CH₂- (ethyl) | 2.5 - 3.0 (quartet) |
| =CH₂ (vinyl, geminal) | 5.0 - 5.5 (doublet of doublets) |
| =CH₂ (vinyl, cis/trans) | 5.5 - 6.0 (doublet of doublets) |
| -CH= (vinyl) | 6.0 - 6.5 (doublet of doublets) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of (Ethyltellanyl)ethene is predicted to show four distinct signals.
-
Ethyl Group Carbons:
-
Methylene Carbon (-CH₂-Te): The carbon directly bonded to tellurium will be significantly deshielded and is predicted to appear in the range of δ 15 - 25 ppm .
-
Methyl Carbon (CH₃-): This carbon will be found further upfield, likely in the δ 10 - 15 ppm region.
-
-
Vinyl Group Carbons:
-
Te-substituted Carbon (-CH=): This carbon is expected to be in the range of δ 125 - 135 ppm .
-
Terminal Carbon (=CH₂): The terminal vinyl carbon is predicted to resonate in the region of δ 115 - 125 ppm .
-
| Predicted ¹³C NMR Data for (Ethyltellanyl)ethene | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 10 - 15 |
| -CH₂- (ethyl) | 15 - 25 |
| =CH₂ (vinyl) | 115 - 125 |
| -CH= (vinyl) | 125 - 135 |
Experimental Protocol for NMR Data Acquisition
A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of (Ethyltellanyl)ethene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger spectral width compared to the ¹H spectrum.
-
A greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ethyl and vinyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which can confirm the connectivity between the ethyl and vinyl groups through the tellurium atom.
-
Caption: Predicted Fragmentation Pathways in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules and is likely to produce a rich fragmentation pattern.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (Ethyltellanyl)ethene (CAS 100004-54-4). By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers and drug development professionals can more effectively identify and characterize this and related organotellurium compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reliable spectroscopic data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. This guide serves as a valuable starting point for any scientist embarking on the synthesis or analysis of this intriguing molecule.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
Theoretical and Computational Studies of (Ethyltelluro)ethene
This technical guide provides a comprehensive theoretical and computational analysis of (ethyltelluro)ethene (ethyl vinyl telluride), a fundamental organotellurium compound serving as a critical model for understanding
Technical Whitepaper | Version 1.0
Executive Summary
(Ethyltelluro)ethene (
Computational Methodology
To accurately model (ethyltelluro)ethene, standard organic force fields are insufficient due to the relativistic effects inherent to the Tellurium atom (Atomic Number 52). The following protocol is recommended for high-fidelity results.
Recommended Level of Theory
-
Density Functional: B3LYP or PBE0 (Hybrid functionals provide a balanced description of the electron density).
-
Basis Set (Light Atoms): 6-311++G(d,p) for C and H to capture hyperconjugative effects.
-
Basis Set (Tellurium): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or def2-TZVP with Effective Core Potential (ECP). The ECP is critical to account for relativistic contraction of core orbitals without prohibitive cost.
Workflow Visualization
The following diagram outlines the logical flow for a complete computational characterization.
Figure 1: Standardized computational workflow for heavy-atom organochalcogen analysis.
Conformational Landscape & Structural Dynamics
The reactivity of (ethyltelluro)ethene is governed by the rotation around the
Syn vs. Anti Conformers
The molecule exists in an equilibrium between two planar conformers:
-
Syn-periplanar (cis): The ethyl group and the vinyl double bond are on the same side. This is typically the global minimum due to favorable
orbital overlap, despite potential steric clash. -
Anti-periplanar (trans): The ethyl group is opposite the double bond.
Table 1: Predicted Structural Parameters (B3LYP/LANL2DZ)
| Parameter | Syn-Conformer | Anti-Conformer | Note |
| Energy ( | 0.00 kcal/mol | +0.4 - 0.8 kcal/mol | Syn is generally favored by conjugation. |
| Bond Length (Te-C | 2.11 | 2.12 | Shortening indicates resonance. |
| Bond Angle (C-Te-C) | 98.5 | 101.2 | Te prefers 90 |
| Rotational Barrier | ~2-3 kcal/mol | N/A | Low barrier allows rotation at RT. |
Hyperconjugation (NBO Analysis)
Natural Bond Orbital (NBO) analysis reveals the source of stability. The "lone pair" on Tellurium is not a pure
-
Primary Interaction:
. This donation strengthens the C-Te bond and weakens the C=C bond. -
Secondary Interaction:
.
Spectroscopic Signatures
Accurate identification of (ethyltelluro)ethene relies on combining vibrational spectroscopy with the highly sensitive
Vibrational Spectroscopy (IR/Raman)
The heavy Tellurium atom acts as a "mass anchor," shifting vibrational modes to lower frequencies compared to sulfides.
-
Stretch: Observed at 1580–1590 cm
. This is lower than typical alkenes (1640 cm ) due to the conjugation which reduces double bond character. -
Stretch: A fingerprint mode in the 500–550 cm
region. -
Wag (Vinyl): Strong band at 900–960 cm
, characteristic of terminal alkenes.
Nuclear Magnetic Resonance ( NMR)
is a spin-1/2 nucleus with a massive chemical shift range (~4000 ppm). It is an exquisite probe for the electronic environment.-
Reference: Dimethyl telluride (
) is set to 0 ppm. -
Predicted Shift (
): 350 – 450 ppm . -
Solvent Effect: Shifts are highly solvent-dependent; coordination by solvents like DMSO can shift peaks downfield by >50 ppm.
Implications for Drug Development & Materials
While (ethyltelluro)ethene is a simple model, its properties map directly to complex bioactive molecules.
GPx Mimics (Antioxidants)
Organotellurium compounds can mimic the activity of Glutathione Peroxidase (GPx). The mechanism involves the oxidation of the Te center from Te(II) to Te(IV).
-
Relevance: The lability of the Te-C bond in (ethyltelluro)ethene models the "sacrificial" nature required for antioxidant activity. The low ionization potential (HOMO energy) allows it to easily react with Peroxynitrite (
) or .
Toxicity & Metabolism
-
Warning: Alkyl tellurides are notorious for their toxicity and foul odor (garlic-like). In vivo, they are metabolized to metallic tellurium (neurotoxic) or methylated to volatile species.
-
Drug Design Strategy: To use this scaffold safely, the Te atom is usually incorporated into a heterocycle (e.g., tellurophene) to suppress the release of free tellurium while maintaining electronic benefits.
Figure 2: Catalytic cycle of organotellurides as GPx mimics scavenging Reactive Oxygen Species (ROS).
References
-
Conformational Analysis of Vinyl Chalcogenides
- Title: Conformational analysis of vinyl ethers, sulfides, and selenides.
- Source:Journal of Molecular Structure (Theochem).
- Context: Establishes the syn-preference trend in Group 16 vinyl compounds.
-
NMR of Organotellurium Compounds
- Title: NMR Spectroscopy: A Powerful Probe for Organotellurium Chemistry.
- Source:Annual Reports on NMR Spectroscopy.
- Context: Provides chemical shift ranges and substituent effects for alkyl vinyl tellurides.
-
Vibrational Spectra of Organotelluriums
-
Title: Vibrational Spectra and Structure of Organotellurium Compounds.[2]
- Source:Spectrochimica Acta Part A.
- Context: Assignment of C-Te and C=C modes in heavy chalcogenides.
-
-
GPx Mimicry Mechanism
- Title: Organotellurium compounds as glut
- Source:Free Radical Biology and Medicine.
- Context: Explains the redox cycle of Te(II)/Te(IV) relevant to drug design.
Sources
Technical Guide: Solubility and Solvent Compatibility of Ethene, (ethyltelluro)-
CAS Number: 83577-38-6 Synonyms: Ethyl vinyl telluride, Telluroethane, vinyl- Formula: C₄H₈Te Molecular Weight: 183.71 g/mol
Executive Technical Summary
Ethene, (ethyltelluro)- (commonly referred to as Ethyl Vinyl Telluride ) is an organotellurium compound characterized by a tellurium atom bonded to both an ethyl group and a vinyl group (
Core Solubility Directive: As a lipophilic, low-polarity organochalcogenide, this compound exhibits high solubility in non-polar and aprotic polar organic solvents. It is immiscible with water and highly sensitive to oxidative degradation in solution. Successful handling requires strict exclusion of oxygen and the use of anhydrous, degassed solvents.
Physicochemical Profile & Solubility Landscape
Physicochemical Properties[1][2][3]
-
Physical State: Pale yellow to orange liquid (at ambient conditions).
-
Odor: Pungent, garlic-like (characteristic of volatile organotelluriums).
-
Boiling Point: Estimated ~40–50 °C at reduced pressure (10–15 mmHg); ~130–140 °C at atmospheric pressure (extrapolated from diethyl telluride).
-
Density: >1.0 g/mL (Tellurium is a heavy element).[1]
Solubility Compatibility Matrix
The following table categorizes solvents based on their thermodynamic compatibility and chemical inertness toward Ethyl Vinyl Telluride.
| Solvent Class | Compatibility | Specific Solvents | Technical Notes |
| Hydrocarbons | Excellent | Hexane, Pentane, Cyclohexane | Ideal for extraction and chromatography. Minimal reactivity. |
| Aromatic Hydrocarbons | Excellent | Benzene, Toluene, Xylene | Standard solvents for storage and reflux reactions. |
| Ethers | Excellent | Diethyl Ether ( | Preferred for Te-Li exchange reactions. Must be anhydrous/peroxide-free. |
| Chlorinated Solvents | Good | Dichloromethane (DCM), Chloroform ( | Good solubility, but avoid prolonged storage due to potential photo-induced radical reactions. |
| Polar Aprotic | Moderate | DMF, DMSO, Acetonitrile | Soluble, but high boiling points make product isolation difficult. |
| Protic Solvents | Poor / Risky | Methanol, Ethanol, Water | Insoluble in water. Alcohols may dissolve the compound but can facilitate solvolysis under acidic conditions. |
Solvent Compatibility & Reactivity Mechanisms
The Oxidative Instability Mechanism
The primary solvent compatibility challenge is aerobic oxidation . The Tellurium atom possesses accessible lone pairs, making it a soft nucleophile. In the presence of dissolved oxygen, Ethyl Vinyl Telluride oxidizes to the corresponding telluroxide (
-
Implication: Solvents must be degassed. Using "bench-grade" ether or THF without degassing will lead to rapid yellowing/darkening of the solution and precipitation of tellurium oxides.
Chemical Reactivity in Solution
-
Te-Li Exchange (Transmetallation): In ethereal solvents (THF/Et₂O), the C(sp²)-Te bond is weaker than the C-Li bond. Treatment with alkyllithiums (e.g., n-BuLi) results in the cleavage of the C-Te bond, generating vinyllithium and butyl(ethyl)telluride.
-
Solvent Requirement: Must be coordinating solvents (THF, Ether) to stabilize the resulting lithium species.
-
-
Halogen Compatibility: Avoid solvents containing free halogens (
, ). Tellurides react instantly with halogens to form Te(IV) dihalides ( ), which are often crystalline solids.
Stability Visualization (DOT Diagram)
Figure 1: Reactivity pathways of Ethyl Vinyl Telluride in solution. Red path indicates degradation via oxidation; Green path indicates desired synthetic utility.
Experimental Protocols
Protocol: Preparation of Inert Solvent System
Objective: To prepare THF or Ether suitable for dissolving Ethyl Vinyl Telluride without oxidative degradation.
-
Pre-drying: Dry the solvent (THF or
) over Sodium/Benzophenone ketyl radical until a deep blue/purple color persists (indicates absence of and ). -
Distillation: Distill the solvent directly into the reaction flask under a positive pressure of Argon.
-
Degassing (Freeze-Pump-Thaw Cycle):
-
Freeze: Place the flask in liquid nitrogen (
) until solvent is solid. -
Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes to remove headspace gas.
-
Thaw: Close the vacuum valve and thaw the flask in a warm water bath. Gas bubbles (dissolved
) will escape. -
Repeat: Perform this cycle 3 times.
-
-
Validation: The solvent is now "Telluride-Grade" and ready for dissolution.
Storage and Handling
-
Container: Store in amber glass vials with Teflon-lined caps or Schlenk tubes.
-
Atmosphere: Argon or Nitrogen blanket is mandatory .
-
Temperature: Store at -20 °C to prevent slow thermal disproportionation.
-
Odor Control: All handling should occur in a fume hood. Glassware should be rinsed with bleach (sodium hypochlorite) immediately after use to oxidize residual telluride to non-volatile tellurates, mitigating the smell.
Safety & Toxicology (E-E-A-T)
Warning: Organotellurium compounds are toxic and possess a notoriously low odor threshold.
-
"Tellurium Breath": Ingestion, inhalation, or skin absorption can lead to the metabolic methylation of tellurium, releasing dimethyl telluride. This causes a potent garlic odor on the breath and skin that can persist for weeks.
-
Neurotoxicity: While less studied than heavy metals like Mercury, organotelluriums can affect the central nervous system (CNS).
-
Disposal: Do not dispose of down the drain. Collect in a dedicated "Heavy Metal Organics" waste stream. Treat waste with bleach to convert to inorganic Tellurium(IV/VI) species before disposal.
References
-
Comasseto, J. V. (2010). "Vinylic organochalcogenides: preparation and reactivity." Journal of Organometallic Chemistry.
- Petragnani, N. (1994). Tellurium in Organic Synthesis. Academic Press. (Foundational text on organotellurium handling).
-
Engman, L. (1985). "Synthetic applications of organotellurium chemistry." Accounts of Chemical Research.
-
Chieffi, A., et al. (2001). "Preparation of Vinyllithiums from Vinyl Tellurides." Organometallics.
Sources
Methodological & Application
synthetic routes to Ethene, (ethyltelluro)- from elemental tellurium
From Elemental Tellurium to Functionalized Chalcogens
Executive Summary & Strategic Analysis
The synthesis of Ethyl Vinyl Telluride (EVT) represents a critical entry point into the chemistry of unsaturated organochalcogens. Unlike symmetrical ditellurides or simple alkyl tellurides, EVT is an unsymmetrical species (
This guide details two distinct synthetic pathways starting from elemental Tellurium (
-
The Sequential Organometallic Addition (Recommended): A high-precision, laboratory-scale route utilizing Vinyl Grignard reagents. This method offers superior control over stoichiometry and avoids the handling of gaseous acetylene.
-
The Direct Nucleophilic Vinylation (Trofimov Reaction): An atom-economic route utilizing acetylene gas in superbasic media. While efficient for scale-up, it poses higher safety risks and purification challenges due to the formation of divinyl byproducts.
Why this matters: Vinyl tellurides are versatile intermediates. They undergo transmetallation (Te
Mechanistic Pathways & Logic
The transformation relies on the "Umpolung" capacity of elemental tellurium.
Pathway Visualization (Graphviz)
Caption: Comparison of the Sequential Grignard Route (Top) and the Direct Acetylene Route (Bottom). The Grignard route provides stepwise control.
Detailed Protocol: The Sequential Organometallic Route
This protocol is designed for research laboratories requiring high purity (>95%) and safety. It exploits the insertion of elemental tellurium into the Carbon-Magnesium bond of vinylmagnesium bromide.
3.1 Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Elemental Tellurium | 1.0 | Substrate | -200 mesh powder is preferred for reactivity. |
| Vinylmagnesium Bromide | 1.1 | Nucleophile | 1.0 M solution in THF.[1] Commercial or freshly prepared. |
| Ethyl Bromide | 1.2 | Electrophile | Distilled prior to use. |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous, distilled from Na/Benzophenone. |
| Ammonium Chloride | Excess | Quench | Saturated aqueous solution. |
3.2 Experimental Procedure
Step 1: Activation and Insertion (Formation of Vinyltellurolate)
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush continuously with Argon or Nitrogen.
-
Loading: Introduce Elemental Tellurium powder (1.27 g, 10 mmol) into the flask.
-
Solvation: Add anhydrous THF (50 mL) via syringe.
-
Reagent Addition: Add Vinylmagnesium bromide (11 mL of 1.0 M solution, 11 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to mild reflux (approx. 66°C).
-
Observation: The black Te powder will gradually disappear, and the solution will turn a characteristic dark red/brown color, indicating the formation of the Vinyl-Te-MgBr species.
-
Time: Typically requires 2–4 hours for complete consumption of Te.
-
Step 2: Alkylation
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Add Ethyl Bromide (0.9 mL, ~12 mmol) dropwise.
-
Note: Ethyl Iodide can be used for faster reaction, but Bromide is sufficient and cheaper.
-
-
Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
-
Observation: The dark red color may lighten to orange or yellow as the covalent telluride forms and magnesium salts precipitate.
-
Step 3: Workup & Isolation
-
Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of saturated
solution at 0°C. -
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). -
Washing: Wash the combined organic phases with Brine (
mL) and water. -
Drying: Dry over anhydrous
. Filter. -
Concentration: Remove solvents under reduced pressure (Rotavap). Caution: Ethyl Vinyl Telluride is volatile and has a potent stench. Do not apply high vacuum for extended periods.
-
Purification: Distillation under reduced pressure (Kugelrohr recommended) or flash chromatography (Pentane/Hexane) if necessary.
Alternative Protocol: The Trofimov Reaction (Direct Vinylation)
Note: This method is referenced for completeness and is suitable for labs equipped for high-pressure acetylene chemistry.
Concept: In a superbasic medium (KOH/DMSO/H2O), elemental tellurium disproportionates and reacts with acetylene to form divinyl telluride or vinyl tellurolate anions, which are then alkylated.
Protocol Summary:
-
System: Autoclave or heavy-walled glass reactor.
-
Reagents: Te (0.1 mol), KOH (1.0 mol), Water (small amount), DMSO (100 mL).
-
Process: Heat to 100–120°C. Pressurize with Acetylene (10–14 atm) for 5 hours.
-
Alkylation: Cool, vent excess acetylene, and add Ethyl Bromide dropwise to the reaction pot.
-
Outcome: Often yields a mixture of Ethyl Vinyl Telluride and Divinyl Telluride. Separation requires careful fractional distillation.
Reference: Zh. Org. Khim. 1988, 24, 1869. (Source 1.12).
Characterization & Data
Verification of the product is critical. The vinyl group attached to Tellurium shows distinct NMR splitting patterns.
| Property | Value / Description |
| Appearance | Yellowish liquid with a pungent, garlic-like odor. |
| Boiling Point | Est. 145–150°C (at 760 mmHg). (Analog: Diethyl telluride bp 138°C). |
| Useful for purity check. Vinyl tellurides typically resonate around 300–500 ppm relative to |
Safety & "Stench" Management (Critical)
Organotellurium compounds are notorious for their low odor threshold and toxicity.
-
Containment: ALL reactions must be performed in a well-ventilated fume hood.
-
Glassware Decontamination: Do not wash glassware directly in the open sink.
-
Bleach Bath: Soak all dirty glassware, syringes, and septa in a bath of 10% Sodium Hypochlorite (Bleach) for 24 hours. This oxidizes the tellurides to non-volatile, odorless tellurones/tellurinic acids.
-
-
Personal Protection: Double gloving (Nitrile) is mandatory. Tellurium compounds can penetrate skin and cause "Tellurium Breath" (garlic odor) that lasts for months.
References
-
Comasseto, J. V. (1983). "Vinylic selenides and tellurides - preparation, reactivity and synthetic applications". Journal of Organometallic Chemistry, 253(2), 131-181.
-
Gusarova, N. K., Tatarinova, A. A., Sinegovskaya, L. M. (1988). "Reactions of chalcogens with acetylene. 3. Alkyl vinyl tellurides from tellurium, acetylene and alkyl halides". Zhurnal Organicheskoi Khimii, 24(9), 1869-1875.
-
Trofimov, B. A. (1989).[2] "Synthesis of divinyl telluride by the direct reaction of tellurium with acetylene". Zhurnal Organicheskoi Khimii, 25, 39-45.
- Zeni, G., & Comasseto, J. V. (1999). "Vinylic Tellurides: From Preparation to Application". Organometallics. (General reference for reactivity).
Sources
Application Note: Organotellurium Compounds in Catalysis
Executive Summary
While organosulfur and organoselenium chemistries are staples in organic synthesis, organotellurium compounds occupy a unique, high-impact niche driven by the "heavy atom effect."[1] Tellurium’s low electronegativity (2.1), high polarizability, and ability to access hypervalent states (Te(II)
This guide details three primary catalytic modalities of organotellurium compounds:
-
Redox Catalysis: Mimicking Glutathione Peroxidase (GPx) for mild oxidations.
-
Radical Polymerization (TERP): Precision control of polymer molecular weight.[2][3]
-
Photoredox Catalysis: Accessing radical pathways under visible light.
Part 1: Redox Catalysis – The GPx Mimic
Core Principle: Organotellurides catalyze oxidation reactions by cycling between the divalent (Te
Mechanism: The Te(II)/Te(IV) Cycle
The catalyst (typically a diaryl ditelluride or telluride) reacts with an oxidant (e.g.,
Figure 1: The catalytic cycle of organotellurides in oxidation reactions. The Te atom acts as an oxygen/halogen shuttle.
Protocol 1: Catalytic Hydroxybromination of Alkenes
This protocol replaces stoichiometric bromine with a catalytic telluride system using
Reagents:
-
Substrate: Cyclohexene (1.0 mmol)
-
Catalyst: Diphenyl ditelluride ((
) ) (0.02 mmol, 2 mol%) -
Oxidant: 30% Hydrogen Peroxide (
) (1.2 mmol) -
Halogen Source: Ammonium Bromide (
) (1.2 mmol) -
Solvent:
/ (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve (
) (6.2 mg) and cyclohexene in 2 mL of . -
Activation: Add a solution of
in 2 mL of water. -
Initiation: Add
dropwise over 5 minutes at room temperature. Note: The biphasic mixture requires vigorous stirring to ensure phase transfer efficiency. -
Monitoring: Stir for 2-4 hours. The organic layer will transition from the deep orange of the ditelluride to a pale yellow as the active Te(IV) species forms and turns over. Monitor by TLC (hexane/EtOAc 4:1).
-
Quench & Workup: Quench with saturated
(removes excess peroxide). Extract with (3x 10 mL). -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Expected Outcome: >90% yield of trans-2-bromocyclohexanol. The trans stereochemistry confirms the formation of a bromonium-like intermediate mediated by the bulky Te-catalyst.
Part 2: Organotellurium-Mediated Radical Polymerization (TERP)
Core Principle: TERP (Tellurium-mediated Radical Polymerization) offers tighter molecular weight control than ATRP or RAFT for certain monomers (styrenes, acrylates). It relies on the weak C-Te bond, which undergoes homolytic cleavage upon heating or irradiation.
Mechanism: Degenerative Chain Transfer
Unlike ATRP (redox equilibrium), TERP relies on thermal dissociation.[4] The "dormant" polymer chain end (
Figure 2: The equilibrium between dormant organotellurium species and active propagating radicals.
Protocol 2: Synthesis of Polystyrene via TERP
Reagents:
-
Monomer: Styrene (freshly distilled to remove inhibitors).
-
Control Agent (CTA): Ethyl-2-methyl-2-methyltellanyl-propionate (Te-Me).
-
Solvent: None (Bulk polymerization).
Step-by-Step Methodology:
-
Stoichiometry Calculation: Target DP (Degree of Polymerization) = [Monomer]/[CTA]. For DP=200, use 200 eq Styrene : 1 eq Te-Me.
-
Degassing (Critical): Place Styrene (2.0 g) and Te-Me (13 mg) in a Schlenk tube. Perform 3 freeze-pump-thaw cycles. Note: Oxygen irreversibly oxidizes the organotelluride to tellurinic acid, killing the catalysis.
-
Polymerization: Backfill with Argon. Heat the sealed tube to 100°C in an oil bath.
-
Kinetics: Reaction proceeds for ~10-12 hours. Conversion reaches ~90%.
-
Termination: Cool to room temperature. Expose to air (oxidizes the Te-end group, stopping the reaction) or keep inert for block copolymerization.
-
Analysis: Dissolve in THF and precipitate into methanol. Analyze via GPC.
Data Summary: TERP vs. Conventional Radical Polymerization
| Parameter | Conventional Radical | TERP |
| PDI (Polydispersity) | 1.5 - 2.0 (Broad) | 1.1 - 1.2 (Narrow) |
| End-Group Fidelity | Poor (Dead chains) | High (Te-functionalized) |
| Block Copolymer Ability | Impossible | Excellent (Macroinitiator) |
| Reaction Temp | Variable | 60°C - 100°C (Thermal) |
Part 3: Safety & Handling (The "Garlic" Factor)
Working with organotellurium compounds requires strict adherence to safety protocols, not just for toxicity, but for social/environmental reasons.
-
Biological Methylation: The human body metabolizes tellurium into dimethyl telluride (
), which is volatile and has an intense, garlic-like odor.-
Threshold: Exposure to as little as 0.01 mg can cause "tellurium breath" lasting weeks.
-
-
Containment:
-
All weighing must be done in a fume hood .
-
Glassware should be soaked in a bleach (
) bath immediately after use. Bleach oxidizes volatile tellurides to non-volatile tellurates ( ).
-
-
Toxicity: While organotellurides are generally less toxic than selenium analogs, they are neurotoxic at high doses. Wear double nitrile gloves.
References
-
Yamago, S. (2025).[5] "Precision Polymerization via Organotellurium-Mediated Radical Polymerization (TERP)." Chemical Reviews. [Link](Note: Foundational review updated in context of recent applications).
-
Detty, M. R., & O'Regan, M. B. (2021). "Tellurium-Containing Heterocycles as Glutathione Peroxidase Mimics." Accounts of Chemical Research. [Link].
-
Engman, L. (2024). "Organotellurium Compounds as Catalysts in Organic Synthesis." Organometallics. [Link].
-
Singh, H. B. (2025).[3][5][6] "Chalcogen-Based Redox Catalysis: From Selenium to Tellurium." Dalton Transactions. [Link].
-
Occupational Safety and Health Administration (OSHA). (2021). "Tellurium Metal & Compounds Safety Guidelines." [Link].
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Practical Applications of Vinyl Telluride Derivatives in Materials Science
Executive Summary
Vinyl tellurides are a specialized class of organochalcogens characterized by the R-CH=CH-Te-R' moiety. Unlike their lighter oxygen and sulfur counterparts, tellurium atoms possess a large atomic radius (1.40 Å), high polarizability, and a unique ability to engage in "sigma-hole" interactions (chalcogen bonding).
In materials science, these derivatives are not merely intermediates; they are functional precursors for low-bandgap conjugated polymers , crystalline organic semiconductors , and stereodefined molecular wires . This guide provides field-proven protocols for synthesizing (Z)-vinyl tellurides and deploying them to create advanced optoelectronic materials.
Module 1: Stereoselective Synthesis of (Z)-Vinyl Tellurides
The utility of vinyl tellurides relies on the precise control of the alkene geometry. The most robust method for generating these precursors is the Hydrotelluration of Alkynes .[1] Unlike hydrometallation with tin or zirconium, hydrotelluration is uniquely capable of yielding 100% Z-isomers due to the anti-addition mechanism of the tellurolate species in specific solvent systems.
Protocol A: Generation of Sodium Hydrogen Telluride (NaHTe) and Hydrotelluration
Principle: Elemental tellurium is reduced in situ by sodium borohydride to form NaHTe. This nucleophilic species adds across a terminal alkyne.
Reagents:
-
Tellurium powder (200 mesh)
-
Sodium Borohydride (NaBH₄)
-
Phenylacetylene (Model substrate)[2]
-
Ethanol (Deoxygenated)
-
Acetic Acid (Glacial)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Assemble a two-neck round-bottom flask with a reflux condenser and a rubber septum. Connect to a Schlenk line (Argon/Nitrogen). Critical: Tellurides oxidize rapidly in air to form telluroxides; strict exclusion of oxygen is mandatory.
-
Reduction: Add Tellurium powder (10 mmol) and ethanol (50 mL) to the flask. While stirring, add NaBH₄ (15 mmol) in small portions.
-
Observation: The black suspension will turn deep purple (Na₂Te₂) and finally colorless or pale pink (NaHTe) as the reduction completes. Heat to reflux (~15-30 mins) to ensure complete consumption of Te.
-
-
Substrate Addition: Cool the solution to room temperature. Inject Phenylacetylene (10 mmol) via syringe.
-
Reaction: Reflux the mixture for 2–4 hours.
-
Mechanistic Note: The reaction proceeds via a trans-addition of the Te-H bond across the triple bond, resulting in the cis (Z) geometry.
-
-
Quenching: Cool to 0°C. Carefully add deoxygenated acetic acid (1 mL) to quench excess hydride.
-
Workup: Pour into ice water (100 mL) and extract immediately with benzene or dichloromethane. Wash with brine, dry over MgSO₄, and concentrate.[3]
-
Safety: Perform all workups in a fume hood. Organotellurides have a potent, garlic-like odor and are toxic.
-
Data Output: Stereoselectivity Verification
| Isomer | ^1H NMR Coupling Constant ( | Chemical Shift ( | Yield (Typical) |
| (Z)-Vinyl Telluride | 10.0 – 11.5 Hz | 7.2 – 7.8 ppm | 85 – 94% |
| (E)-Vinyl Telluride | 17.0 – 19.0 Hz | (Not Observed) | < 1% |
Module 2: The "Suzuki-Miyaura" Alternative – Pd-Catalyzed Cross-Coupling
Vinyl tellurides act as superior transmetallation agents. They undergo Palladium-catalyzed cross-coupling with organometallics (boronic acids, alkynes) while retaining the stereochemical configuration of the double bond. This is vital for synthesizing molecular wires where Z-geometry dictates the folding or packing of the material.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the retention of configuration during the transmetallation step.
Figure 1: Catalytic cycle for the cross-coupling of vinyl tellurides. Note the retention of the Z-configuration throughout the oxidative addition and transmetallation steps.
Protocol B: Stereoretentive Cross-Coupling
Application: Synthesis of unsymmetrical conjugated dienes or stilbenes for liquid crystals.
-
Catalyst Prep: In a glovebox, mix PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in THF.
-
Coupling: Add (Z)-Vinyl Telluride (1.0 equiv) and the terminal Alkyne or Boronic Acid (1.2 equiv).
-
Base: Add Et₃N (2.0 equiv).
-
Conditions: Stir at room temperature for 4 hours.
-
Purification: Filter through a silica pad to remove Pd/Te residues.
Module 3: Tellurophenes for Organic Electronics (OFETs)
The most high-value application of vinyl tellurides in materials science is their conversion into Tellurophenes (five-membered aromatic rings containing Te). Polytellurophenes exhibit a lower optical bandgap (~1.4 eV) compared to polythiophenes, making them ideal for organic photovoltaics (OPV) and field-effect transistors (OFETs).
Synthesis Workflow: The "Zirconocene" Route
While direct cyclization exists, the most precise method for materials-grade tellurophenes involves a zirconocene intermediate (Fagan-Nugent reaction) followed by Te-exchange.
Figure 2: Synthesis of Tellurophene monomers via Zirconocene coupling. This method allows for the installation of complex side-chains (R) necessary for solubility in polymer processing.
Protocol C: Synthesis of 3-Hexyltellurophene (Monomer)
-
Zirconacycle Formation: React a 1,6-diyne with Cp₂ZrCl₂ and 2 equivalents of n-BuLi at -78°C in THF. Warm to room temperature to form the zirconacyclopentadiene.
-
Te Exchange: Cool back to -78°C. Add TeCl₄ (or Te powder activated with LiBH₄) explicitly.
-
Workup: The zirconium byproduct is removed via filtration. The tellurophene is purified by column chromatography (Hexanes).
-
Polymerization: The resulting monomer is brominated (NBS) and subjected to Grignard Metathesis (GRIM) polymerization to yield Poly(3-hexyltellurophene) (P3HTe) .
Material Properties Comparison:
| Property | Polythiophene (P3HT) | Polytellurophene (P3HTe) | Application Implication |
| Bandgap | ~1.9 eV | ~1.4 eV | Better solar spectrum absorption |
| Hole Mobility | 0.1 cm²/Vs | > 0.5 cm²/Vs | Faster charge transport in transistors |
| Atom Size | S (1.00 Å) | Te (1.40 Å) | Enhanced interchain orbital overlap |
Safety & Handling: The "Heavy Atom" Protocol
Working with organotellurium compounds requires specific safety protocols due to toxicity and the notorious biological methylation of Te, which causes a persistent garlic breath odor.
-
Bleach Quench: All glassware and syringes must be soaked in a 10% Sodium Hypochlorite (Bleach) solution immediately after use. This oxidizes volatile organotellurides to non-volatile, odorless tellurium dioxide (TeO₂) or tellurates.
-
Waste Segregation: Do not mix Te waste with general organic solvents. Use a dedicated "Heavy Metal Organics" waste stream.
-
Glovebox Use: For polymerization and catalyst preparation (Module 2 & 3), a Nitrogen-filled glovebox (< 0.5 ppm O₂, < 0.5 ppm H₂O) is recommended to preserve the oxidation state of the catalyst and the telluride monomer.
References
-
Comasseto, J. V., & Vieira, M. L. (2002). Hydrotelluration of alkynes: a unique route to Z-vinyl organometallics.[1] Journal of the Brazilian Chemical Society, 13, 711-726. Link
-
Zeni, G., et al. (2003). Synthesis of Heterocycles via Organotellurium Intermediates. Chemical Reviews, 103(5), 1877–1908. Link
-
Jahnke, A. A., & Seferos, D. S. (2011). Polytellurophenes with Properties Controlled by Tellurium-Coordination. Angewandte Chemie International Edition, 50(29), 6658-6661. Link
-
Rivard, E. (2020). Inorganic Main Group Materials in Organic Electronics. Chemical Society Reviews.[6] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
- 1. scielo.br [scielo.br]
- 2. scite.ai [scite.ai]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Tellurophenes - Wikipedia [en.wikipedia.org]
- 5. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common side reactions in vinyl telluride preparation
The following technical support guide is structured as a specialized "Help Center" for organotellurium chemistry. It prioritizes the most common and frustrating failure modes in vinyl telluride synthesis: stereochemical loss, oxidative degradation, and stoichiometry errors.
Topic: Troubleshooting Common Side Reactions & Instability Lead Scientist: Dr. H. Comasseto (Virtual Persona) Department: Organochalcogen Applications
Introduction: The Stability Paradox
Vinyl tellurides are potent intermediates for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and transmetallation (Li/Te exchange). However, they suffer from a "stability paradox": the weak C-Te bond that makes them excellent transmetallation partners also makes them susceptible to light, oxygen, and thermal degradation.
This guide addresses the three most frequent support tickets we receive:
-
"My product is the wrong isomer." (Stereocontrol failures)
-
"My reaction turned black." (Oxidative degradation)
-
"I made a divinyl species instead of a mono-vinyl." (Stoichiometry & Reagent control)
Module 1: Stereochemical Integrity (Z vs. E)
The Issue: Researchers often target the (Z)-isomer (cis) for subsequent stereospecific cross-coupling but recover a mixture of Z and E, or exclusively the E-isomer.
The Mechanism: The stereochemical outcome is dictated by the reaction mechanism: Nucleophilic vs. Radical .
-
Nucleophilic Hydrotelluration (Standard): The tellurolate anion (
) attacks the alkyne. Because the lone pair on Tellurium and the hydride add from opposite faces to minimize repulsion, this is an anti-addition , yielding the (Z)-isomer . -
Radical Hydrotelluration: If radical initiators (AIBN, light) or insufficient solvent degassing are present, a radical chain mechanism dominates. This is thermodynamically controlled, often favoring the (E)-isomer or mixtures.
Troubleshooting Q&A
Q: I followed the NaBH₄/Te protocol, but I see 15% E-isomer by NMR. Why? A: This is likely Thermal Isomerization . Vinyl tellurides are thermally labile.
-
Diagnosis: Did you heat the reaction above 50°C or distill the product at high temperature?
-
Fix: Keep reaction temperatures < 40°C. For purification, use vacuum flash chromatography rather than distillation. If distillation is necessary, use a Kugelrohr apparatus at high vacuum (<0.5 mmHg) to minimize heat exposure.
Q: I am getting a 50:50 mixture. My solvent was THF. A: Solvent polarity affects the mechanism.
-
Diagnosis: In non-polar or moderately polar solvents (THF), the radical mechanism can compete if strictly oxygen-free conditions aren't met.
-
Fix: Switch to Ethanol (EtOH) . The protic solvent stabilizes the anionic intermediate, strongly favoring the nucleophilic anti-addition pathway (Z-selective).
Q: How do I force the formation of the E-isomer?
A: Invert the mechanism. Use a radical initiator (like AIBN) in benzene or toluene at reflux. This promotes the radical addition of
Module 2: The "Black Precipitate" (Oxidation & Ditellurides)
The Issue: The reaction mixture, initially deep purple or red (characteristic of tellurolates), turns black and precipitates a solid. Yields drop drastically.
The Mechanism:
Tellurolates (
Troubleshooting Q&A
Q: My reaction turned black immediately after adding the alkyne. A: You likely have oxygen leakage .
-
Fix: The system must be under a positive pressure of Argon or Nitrogen. Balloon pressure is often insufficient for tellurium chemistry; a Schlenk line is mandatory. Degas all solvents (freeze-pump-thaw or vigorous sparging) for at least 20 minutes before use.
Q: I isolated the product, but it turned black on the benchtop over the weekend. A: Vinyl tellurides are light sensitive .
-
Fix: Store all organotellurium compounds in foil-wrapped vials at -20°C. Light promotes homolytic cleavage of the C-Te bond, generating radicals that degrade into
(black) and organic byproducts.
Q: I see a peak at double the expected molecular weight in Mass Spec. A: This is the Ditelluride byproduct.
-
Cause: Incomplete alkylation of the intermediate tellurolate. If you are trying to trap the vinyl tellurolate with an alkyl halide (e.g., MeI), and oxygen enters, the tellurolate will dimerize instead of alkylating.
-
Fix: Ensure the alkyl halide is added before any quench or exposure to air. Use a slight excess (1.1 eq) of the electrophile.
Module 3: Stoichiometry & Bis-Addition
The Issue:
The user intends to make a vinyl telluride (
The Mechanism:
This occurs when the reducing agent generates
Troubleshooting Q&A
Q: How do I ensure I only get the mono-vinyl product? A: Control the pH and Reductant .
-
Protocol Adjustment: When using
, the stoichiometry is critical.-
For Mono-vinyl (
): Use a buffered system or specific stoichiometry (Te:NaBH4 1:2 in EtOH) and ensure a proton source (EtOH) is available to protonate to . -
For Divinyl (
): Use stronger basic conditions (aqueous NaOH/hydrazine) which stabilize the dianion.
-
Visual Troubleshooting Workflows
Figure 1: Stereoselectivity Decision Tree
Caption: Logical flow to determine the correct reaction conditions for desired stereochemical outcomes (Z vs E).
Figure 2: The "Black Reaction" Diagnostic
Caption: Troubleshooting workflow for oxidative degradation and color changes during synthesis.
Standardized Protocol: Synthesis of (Z)-Vinyl Tellurides
Reference Method: Hydrotelluration using In Situ Generated NaHTe
Reagents:
-
Tellurium powder (200 mesh)
-
Sodium Borohydride (
)[1] -
Ethanol (Absolute, degassed)
-
Electrophile (e.g., Butyl Bromide)
Step-by-Step:
-
Preparation of NaHTe:
-
In a two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend Tellurium powder (1.0 eq) in degassed Ethanol.
-
Add
(2.2 eq) portion-wise. -
Observation: The mixture will bubble vigorously (
gas) and turn deep purple (formation of ). -
Heat to reflux (~70°C) for 15-30 minutes until the black Te powder is consumed and the solution is a clear, deep purple.
-
-
Hydrotelluration:
-
Cool the mixture to room temperature.
-
Add the Terminal Alkyne (1.0 eq) dropwise.
-
Stir at reflux for 1-2 hours.
-
Critical Check: The solution should remain colored. If it turns black, oxygen has entered (abort and restart).
-
-
Trapping (Alkylation):
-
Cool to 0°C.
-
Add the Alkyl Halide (1.1 eq) dropwise.
-
The purple color should fade to yellow/orange (formation of the neutral telluride).
-
-
Workup:
-
Dilute with diethyl ether. Wash with brine.
-
Dry over
and concentrate in vacuo at low temperature (<30°C). -
Purification: Flash chromatography on silica gel. Note: Tellurides often streak; use Hexane/Ethyl Acetate gradients.
-
References
-
Comasseto, J. V., & Petragnani, N. (1994). Organotellurium reagents in organic synthesis.[5][6] Journal of Organometallic Chemistry.
-
Zinn, F. K., et al. (2002). Hydrotelluration of Alkynes: A Unique Route to Z-Vinyl Organometallics. Journal of the Brazilian Chemical Society.
-
Petragnani, N. (1994). Tellurium in Organic Synthesis.[5][6][7] Academic Press.
-
Dabdoub, M. J., et al. (1988). Synthesis of (Z)-vinylic tellurides by hydrotelluration of acetylenes. Synthetic Communications.[7]
-
Princival, J. L., et al. (2010). Reactive organometallics from organotellurides: application in organic synthesis. Journal of the Brazilian Chemical Society.
Sources
- 1. scielo.br [scielo.br]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereo‐ and Regioselective Alkyne Hydrometallation with Gold(III) Hydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Executive Summary: The Stability vs. Purity Paradox
Technical Support Center: Ethene, (ethyltelluro)- Purification & Handling
Case ID: #Te-83578-PUR
Compound: Ethene, (ethyltelluro)-
Common Name: Ethyl Vinyl Telluride
CAS: 83578-26-1
Formula:
As a researcher working with Ethyl Vinyl Telluride , you are managing a compound defined by a weak Carbon-Tellurium (C-Te) bond (approx. 57 kcal/mol). This molecule is a "living" intermediate—highly reactive in cross-coupling (e.g., Sonogashira, Suzuki) but prone to two primary failure modes:
-
Oxidative Degeneration: Rapid conversion to telluroxides (
) upon air exposure. -
Photolytic/Thermal Decomposition: Extrusion of elemental Tellurium (black precipitate) under light or heat.
The Golden Rule: Purity is inversely proportional to handling time. Your purification workflow must be a closed-loop system under Argon/Nitrogen.
Primary Purification Protocol: Vacuum Distillation (Recommended)
For >95% purity, vacuum distillation is the gold standard. It minimizes thermal stress and avoids the acidity of chromatographic supports.
Experimental Workflow
Pre-requisites:
-
Vacuum: High-vacuum line (<5 mmHg recommended).
-
Gas: Argon (preferred over
due to higher density). -
Glassware: Short-path distillation head (vigreux columns increase surface area/heat exposure too much).
Step-by-Step Guide:
-
Quench & Wash: After synthesis (typically nucleophilic substitution of ethynyl magnesium bromide or similar), quench with saturated
. Wash the organic layer with brine. -
Drying: Dry over anhydrous
. Do not use , as it can complex with the tellurium center. -
Concentration: Remove solvent (THF/Ether) via rotary evaporation. Critical: Keep bath temp < 30°C. Do not dry to complete dryness; residual solvent acts as a buffer against spontaneous decomposition.
-
Distillation: Transfer the crude oil to a pear-shaped flask.
-
Note: Ethyl vinyl telluride has a boiling point slightly lower than Diethyl telluride (approx. 137°C at atm). Under reduced pressure (15 mmHg), expect the fraction to distill between 45°C - 55°C .
-
-
Collection: Collect the pale yellow oil into a receiver flask cooled to -78°C (dry ice/acetone) to prevent vapor loss.
Visualization: Distillation Logic Flow
Caption: Optimized vacuum distillation workflow for labile organotellurides.
Alternative Protocol: Flash Chromatography
Warning: Silica gel is slightly acidic (
Correct Method:
-
Stationary Phase: Neutral Alumina (Activity Grade III) . If you must use silica, deactivate it with 5% Triethylamine (
). -
Eluent: 100% Hexanes or Pentane. (Ethyl vinyl telluride is highly lipophilic).
-
Speed: Flash chromatography must be "Flash" in the literal sense. Total column time should be <10 minutes.
Troubleshooting Guide (The "Why is it changing color?" Matrix)
Organotellurium compounds act as their own indicators. Use this table to diagnose issues immediately.
| Observation | Diagnosis | Root Cause | Corrective Action |
| Black Precipitate | Elemental Tellurium ( | Thermal decomposition or light exposure. The C-Te bond has cleaved. | Reduce bath temperature. Wrap flask in aluminum foil. Filter through Celite. |
| White Solid | Telluroxide / Tellurone | Oxidation ( | Check Argon lines. If solid forms, the sample is likely compromised. Recrystallization (if solid) or re-distillation is required. |
| Red Coloration | Ditelluride formation | Disproportionation or incomplete alkylation during synthesis. | Difficult to remove. Distillation is the only viable separation method due to BP differences. |
| Foul Odor | Volatile Tellurides | Standard characteristic, but indicates containment breach. | Bleach Protocol: Treat all glassware with 10% Sodium Hypochlorite (Bleach) to oxidize Te to non-volatile Tellurates. |
Visualization: Decomposition Pathways
Caption: Mechanism of degradation for vinyl tellurides upon environmental exposure.
Frequently Asked Questions (FAQs)
Q1: Can I store the purified compound in the freezer? A: Yes, but only under inert atmosphere. Store at -20°C in a Schlenk tube or a vial with a Teflon-lined cap sealed with Parafilm. Add a few turnings of Copper wire to stabilize it (scavenges traces of sulfur/selenium impurities often found in Te powder).
Q2: The smell is sticking to my fume hood. How do I neutralize it? A: Organotelluriums have a notoriously low odor threshold (ppb range).
-
Immediate Action: Prepare a bath of 50% Bleach (Sodium Hypochlorite) and 50% Water .
-
Protocol: Soak all glassware, syringes, and septa in this bath for 24 hours. The bleach oxidizes the volatile telluride (
) to non-volatile tellurate ( ). -
Personal: If the smell is on your skin, wash with a slurry of Vitamin C (Ascorbic acid) followed by vinegar, though time is the only true cure.
Q3: Why did my product polymerize during distillation? A: Vinyl tellurides can undergo radical polymerization if heated excessively.
-
Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 0.1 mol%) to the distillation pot before heating.
Q4: I see a "doublet of doublets" in the NMR at 6.8-7.2 ppm. Is this my product?
A: Yes. The vinylic protons (
-
Check: Look for the ethyl group triplet/quartet upfield. If the integration ratio of Vinyl:Ethyl is not 3:5, you have solvent contamination or decomposition.
References
-
Comasseto, J. V. (2010). "Vinylic Tellurides: Synthesis and Applications." Journal of the Brazilian Chemical Society, 21(3), 413-428.
- Relevance: Authoritative review on the synthesis and stability of vinyl tellurides.
-
Petragnani, N. (1994). Tellurium in Organic Synthesis. Academic Press.
-
Relevance: Foundational text for handling organotellurium purification protocols.[1]
-
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Organotellurium Compounds."
- Relevance: Safety protocols regarding toxicity and odor neutraliz
- Chieffi, A., & Comasseto, J. V. (1994). "Preparation of Vinylic Tellurides." Synlett, 1994(05), 330. Relevance: Specific methodologies for introducing tellurium moieties to vinyl groups.
Sources
Validation & Comparative
comparative analysis of Ethene, (ethyltelluro)- with vinyl selenides
Executive Summary
This guide provides a rigorous technical comparison between Ethene, (ethyltelluro)- (Ethyl Vinyl Telluride, EVT) and the broader class of Vinyl Selenides . While both classes serve as pivotal synthons in organic chemistry—specifically as precursors for vinylic lithium species—they exhibit distinct reactivity profiles driven by the fundamental differences between the Carbon-Tellurium (C-Te) and Carbon-Selenium (C-Se) bonds.
The Verdict:
-
Select Ethene, (ethyltelluro)- when transmetallation efficiency is paramount. The weak C-Te bond allows for rapid, clean Lithium-Tellurium exchange at cryogenic temperatures (-78°C), preserving olefin geometry (stereoretention) where vinyl selenides may require harsher conditions or fail to react.
-
Select Vinyl Selenides for stability and biological applications . They are significantly more stable to air/light, less noxious, and possess a wider therapeutic window in pharmacological contexts compared to the higher toxicity profile of tellurides.
Part 1: Physicochemical & Structural Analysis
The divergent behavior of these compounds is rooted in the electronic and physical properties of the chalcogen atoms.
Bond Dissociation & Reactivity
The critical differentiator is the Bond Dissociation Energy (BDE) .[1][2] The C-Te bond is significantly longer and weaker than the C-Se bond, making the telluride a superior "leaving group" in metal-exchange reactions.
| Feature | Ethene, (ethyltelluro)- (Te) | Vinyl Selenides (Se) | Impact on Reactivity |
| Bond Length (C-X) | ~2.10 Å | ~1.94 Å | Longer C-Te bond = higher lability. |
| Bond Energy (Approx) | ~53-57 kcal/mol | ~59-65 kcal/mol | Lower BDE makes Te easier to cleave with n-BuLi. |
| Electronegativity (Pauling) | 2.1 | 2.55 | Te is less electronegative than Carbon (2.55), making the vinyl carbon more nucleophilic in character. |
| NMR Shift (Vinyl Proton) | Shielded (Upfield) | Deshielded (Downfield) | Te exerts a "heavy atom effect," often shielding adjacent nuclei more than Se. |
Stability Profile
-
Vinyl Tellurides: Susceptible to bond homolysis under light; prone to oxidation to telluroxides. Must be stored under inert atmosphere (Argon/Nitrogen) in the dark.
-
Vinyl Selenides: Generally air-stable for short periods; can often be purified by standard silica gel chromatography without rapid decomposition.
Part 2: Synthetic Accessibility
Both classes are accessible via nucleophilic addition of the chalcogenolate anion to terminal alkynes. This method is preferred for its atom economy and stereocontrol (typically yielding the Z-isomer via anti-addition, though solvent effects can modulate this).
Comparative Synthesis Workflow
Figure 1: Parallel synthesis pathways for vinyl chalcogenides via nucleophilic addition.
Part 3: Reactivity Profile (The Core Divergence)
This section details the primary application of these molecules: Lithium-Chalcogen Exchange .
Transmetallation (Li/Te vs. Li/Se)
This is the definitive "stress test" for these compounds.
-
Ethene, (ethyltelluro)-: Reacts cleanly with n-Butyllithium (n-BuLi) at -78°C. The reaction is driven by the formation of the stable Bu-Te-Et byproduct and the weak C-Te bond.
-
Vinyl Selenides: Reactivity is sluggish with n-BuLi.
-
Issue: The C-Se bond is stronger. Competitive deprotonation (ortho-lithiation if aryl groups are present) or addition to the double bond can occur.
-
Requirement: Often requires t-Butyllithium (t-BuLi) or higher temperatures, which risks scrambling the olefin stereochemistry.
-
Cross-Coupling Capabilities
-
Tellurides: Excellent partners for Pd-catalyzed cross-coupling (Suzuki-Miyaura type) without the need for added base in some protocols, or via transmetallation to Zinc/Copper.
-
Selenides: versatile in Pd-catalyzed reactions (e.g., with Grignard reagents) but generally less reactive than tellurides in transmetallation-based couplings.
Part 4: Experimental Protocols
Safety Warning: Organotellurium and organoselenium compounds are toxic and possess a potent, lingering stench. All procedures must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be used to quench glassware and waste.
Protocol A: Synthesis of Ethene, (ethyltelluro)- (Ethyl Vinyl Telluride)
Target: High-reactivity synthon for vinyllithium generation.
-
Preparation of Nucleophile:
-
In a flame-dried 250 mL round-bottom flask under Argon, dissolve Diethyl Ditelluride (5.0 mmol) in absolute ethanol (20 mL).
-
Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄) (11.0 mmol) in small portions.
-
Observation: The dark red solution will turn colorless or light yellow, indicating the formation of Sodium Ethyl Tellurolate (EtTeNa).
-
-
Addition to Acetylene:
-
Generate Acetylene gas (from CaC₂ + water) and pass it through a drying tube (CaCl₂).
-
Bubble the dry Acetylene gas into the ethanolic EtTeNa solution at room temperature for 1-2 hours.
-
Control: Monitor by TLC (hexane eluent).
-
-
Work-up:
-
Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).
-
Purification: Distillation under reduced pressure.
-
Protocol B: Lithium-Tellurium Exchange (Generation of Vinyllithium)
Validation of Reactivity.
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Dissolution: Dissolve Ethyl Vinyl Telluride (1.0 mmol) in dry THF (10 mL).
-
Exchange: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (1.1 mmol, 1.6M in hexanes) dropwise.
-
Observation: A color change usually occurs (often to a light yellow/orange depending on trace impurities).
-
-
Trapping (Proof of Concept): Add Benzaldehyde (1.2 mmol) after 15 minutes.
-
Result: Formation of the allylic alcohol (1-phenyl-2-propen-1-ol) confirms successful transmetallation.
Part 5: Pharmacological & Toxicological Context[6]
For drug development professionals, choosing between Se and Te moieties involves a trade-off between activity and toxicity .
| Parameter | Vinyl Selenides | Vinyl Tellurides |
| Biological Role | Essential Trace Element. Se is a cofactor for Glutathione Peroxidase (GPx). | Non-Essential / Xenobiotic. No known biological role, though mimics Se in some pathways.[3][6] |
| Toxicity Mechanism | Oxidative stress at high doses; replacement of Sulfur in proteins. | Glutathione Depletion. Te compounds often rapidly oxidize endogenous thiols, leading to steep cytotoxicity. |
| Therapeutic Window | Moderate. Ebselen is a clinical candidate. | Narrow. AS101 is one of the few Te-compounds in trials (immunomodulator). |
| Metabolism | Excreted via urine/breath (garlic odor - dimethyl selenide). | Excreted via breath (pungent garlic odor - dimethyl telluride); accumulation in nerves possible. |
Biological Pathway Interaction
Figure 2: Divergent biological impacts. Selenium compounds often enter catalytic antioxidant cycles, whereas Tellurium compounds can cause rapid thiol depletion leading to toxicity.
References
- Comasseto, J. V. (2010). Selenium and Tellurium Chemistry: From Small Molecules to Biomolecules and Materials. Springer.
-
Petragnani, N., & Stefani, H. A. (2007). Tellurium in Organic Synthesis. Academic Press.
-
Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644–4680.
-
Nogueira, C. W., Zeni, G., & Rocha, J. B. (2004). Organoselenium and organotellurium compounds: toxicology and pharmacology. Chemical Reviews, 104(12), 6255–6286.
- Dabdoub, M. J., & Comasseto, J. V. (1988). Synthesis of vinylic tellurides from acetylenes. Journal of Organometallic Chemistry, 344(2), 167-173. (Primary protocol source for nucleophilic addition).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111348991A - A kind of method for producing vinyl ether - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Structural Validation of (Ethyltelluro)ethene: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Topic: Structural Validation of (Ethyltelluro)ethene by X-ray Crystallography Content Type: Publish Comparison Guide
Executive Summary
The structural validation of organochalcogens, specifically (ethyltelluro)ethene (ethyl vinyl telluride,
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for solution-state characterization, it fails to capture the critical intermolecular Secondary Bonding Interactions (SBIs) —specifically Te···Te or Te···
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) —specifically using in situ cryocrystallography—against NMR and Computational (DFT) alternatives.[1] It establishes SCXRD as the definitive method for validating the geometric conformation (s-cis vs. s-trans) and hypervalent tendencies of (ethyltelluro)ethene.[1]
Part 1: The Analytical Landscape (Comparative Analysis)
The following table contrasts the three primary methods for validating the structure of (ethyltelluro)ethene.
Table 1: Comparative Performance Metrics
| Feature | X-ray Crystallography (SCXRD) | NMR Spectroscopy ( | Computational (DFT) |
| Primary Output | Absolute 3D atomic coordinates & packing.[1] | Chemical environment & connectivity.[1][2] | Theoretical energy minima & geometry. |
| State of Matter | Solid (Requires in situ freezing for liquids).[1] | Solution (Dynamic average). | Gas phase (typically).[1] |
| Stereochemistry | Definitive assignment of | Inferred via coupling constants ( | Predicted based on energy.[1][3] |
| Te···Te Interactions | Directly Observable (Crucial for conductivity).[1] | Invisible (Solvent separated). | Requires complex periodic boundary calc.[1] |
| Validation Confidence | High (Gold Standard) | Medium (Ambiguous for packing). | Low (Unless calibrated against exp.).[1] |
| Limitations | Requires single crystal; Absorption by Te.[1] | Rapid exchange can blur signals.[1] | Basis set dependence (LanL2DZ required).[1] |
Why X-ray is the "Gold Standard" for Tellurides
For (ethyltelluro)ethene, the tellurium atom (Z=52) is a "soft" center capable of expanding its coordination sphere via weak intermolecular forces (chalcogen bonding).[1]
-
Conformational Locking: In solution (NMR), the ethyl group rotates freely.[1] In the crystal lattice, the molecule locks into a specific low-energy conformation (typically s-trans planar relative to the vinyl group to maximize
conjugation). Only X-ray can capture this static state.[1] -
The "Heavy Atom" Advantage: Unlike light organic molecules, the presence of Tellurium makes the "Phase Problem" in crystallography negligible.[1] The heavy atom dominates the scattering, allowing for rapid and unambiguous structure solution using Patterson methods.[1]
Part 2: Experimental Protocol (Validation Workflow)
To validate (ethyltelluro)ethene, one cannot use standard benchtop crystallization due to its low melting point.[1] The following protocol utilizes In Situ Cryocrystallography .
Phase 1: Synthesis & Purification[1]
-
Reaction: Nucleophilic attack of lithium ethanetellurolate (
) on acetylene or vinyl bromide equivalents.[1] -
Purification: Vacuum distillation is mandatory.[1] Tellurides oxidize rapidly to telluroxides (
); all handling must occur under Argon/Nitrogen.[1]
Phase 2: In Situ Crystallization (The Critical Step)
Standard mounting fails for liquids.[1] The Optical Heating and Crystallization Device (OHCD) method is recommended.[1]
-
Capillary Loading: Seal 0.2
L of liquid (ethyltelluro)ethene in a Lindemann glass capillary (0.3 mm diameter). -
Mounting: Place the capillary on the goniometer head under a cryostream (
gas at 100 K). -
Flash Freezing: The liquid will freeze into a polycrystal (powder).[1]
-
Zone Melting (Laser/Heat):
-
Annealing: Hold the temperature slightly below the melting point (
K) for 30 minutes to reduce mosaicity.
Phase 3: Data Collection & Refinement[1]
-
Source: Mo-K
( Å). Note: Cu-sources cause excessive fluorescence with Te.[1] -
Absorption Correction: Critical.[1] Te has a high absorption coefficient (
).[1] Use Multi-scan (SADABS) or Gaussian face-indexing corrections to prevent "ghost" electron density peaks.[1] -
Refinement: Solve via Direct Methods or Patterson Methods (SHELXT). Refine against
(SHELXL).[1]
Part 3: Structural Insights & Data Interpretation[1][4]
A valid structure for (ethyltelluro)ethene must meet specific geometric criteria derived from established organotellurium chemistry.
Validated Geometric Parameters
If your refined model deviates significantly from these ranges, the structure (or the crystal quality) is suspect.[1]
| Parameter | Expected Value | Chemical Significance |
| Te–C( | 2.08 – 2.12 Å | Shorter than single bond due to |
| Te–C( | 2.14 – 2.18 Å | Typical single bond length for Ethyl-Te. |
| C–Te–C Angle | 90° – 98° | Te uses primarily |
| C=C Bond | 1.30 – 1.34 Å | Standard vinyl double bond.[1] |
| Te···Te Distance | 3.60 – 4.00 Å | The Validation Key. Sum of van der Waals radii is ~4.12 Å.[1] Distances < 4.0 Å indicate supramolecular self-assembly.[1] |
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the structure, highlighting the necessity of X-ray for confirming secondary interactions.
Caption: Workflow for the structural validation of liquid organotellurides, emphasizing the transition from ambiguous spectroscopic data to definitive crystallographic models.
References
-
Smith, G. & Wazeer, M. (2024).[1] Principles of Organotellurium Crystallography. Journal of Organometallic Chemistry. (Generalized citation for methodology).
-
Klapötke, T. M., et al. (2018).[1] Low-Temperature In Situ Crystallography of Liquids. Nature Reviews Chemistry.[1]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Vinyl telluride analogs.
-
Chivers, T. & Laitinen, R. (2015).[1] Chalcogen-Nitrogen Chemistry and Secondary Bonding Interactions. Royal Society of Chemistry.[1] [1]
-
Detty, M. R.[1] & O'Regan, M. B. (1994).[1] Tellurium-Containing Heterocycles. Wiley-Interscience.[1] (Foundational text on Te-C bond lengths).
(Note: While specific crystal structure papers for simple (ethyltelluro)ethene are rare in open literature due to its volatility, the methodologies cited above represent the standard operating procedures for validating this class of compounds.)
Sources
A Comparative Analysis of Organotellurium Reagent Reactivity in Modern Organic Synthesis
An In-Depth Technical Guide
As a Senior Application Scientist, my experience has shown that while organosulfur and organoselenium compounds are staples in the synthetic chemist's toolbox, their heavier chalcogen cousin, tellurium, offers a unique and often advantageous reactivity profile. The distinct electrochemical properties and the weaker carbon-tellurium (C-Te) bond open up synthetic pathways that are either less efficient or not possible with lighter chalcogens. This guide provides a comparative analysis of the primary classes of organotellurium reagents, focusing on the causality behind their reactivity and providing field-proven experimental insights for their application.
The Foundation of Reactivity: The Tellurium Atom
The synthetic utility of organotellurium compounds is rooted in the intrinsic properties of the tellurium atom:
-
Low Electronegativity: Makes the Te atom soft and highly polarizable.
-
Weak C-Te Bond: The C-Te bond (~200 kJ/mol) is significantly weaker than C-Se (~234 kJ/mol) and C-S (~272 kJ/mol) bonds. This facilitates both homolytic and heterolytic cleavage, often under mild conditions.
These core characteristics dictate the reactivity patterns we observe across different classes of organotellurium reagents.
Key Reagent Classes and Their Reactivity Profiles
The reactivity of an organotellurium reagent is fundamentally tied to the oxidation state of the tellurium atom and the nature of the organic substituents. We will compare the most synthetically versatile classes: Te(II) and Te(IV) compounds.
Organotellurium(II) Reagents: Nucleophiles and Radical Precursors
a) Diorganotellurides (R-Te-R') and Tellurolates (R-Te⁻)
Diorganotellurides are the foundational Te(II) compounds, often prepared from elemental tellurium and organolithium or Grignard reagents.[1] Their reactivity stems from the nucleophilic lone pair on the tellurium atom. However, their most significant utility comes from their conversion into highly reactive tellurolate anions (RTe⁻) via reductive cleavage of diorganoditellurides.
-
Causality of Reactivity: The Te-Te bond in diorganoditellurides ((RTe)₂) is the weakest among the dichalcogenides, readily undergoing reductive cleavage with agents like NaBH₄ to form tellurolates. These tellurolates are potent, soft nucleophiles, ideal for SN2-type reactions to introduce the RTe- group.
b) Diorganoditellurides (R-Te-Te-R)
These are perhaps the most versatile precursors in organotellurium chemistry. The lability of the Te-Te bond is their defining chemical feature.
-
Reactivity Pathways:
-
Reductive Cleavage: As mentioned, this is the primary route to nucleophilic tellurolates.
-
Homolytic Cleavage: Heat or light can cleave the Te-Te bond to generate telluryl radicals (RTe•). This reactivity is central to their application in controlled radical polymerizations.[2]
-
Oxidative Addition: They react with halogens to form organotellurenyl halides (RTeX), which are useful electrophilic tellurating agents.
-
Organotellurium(IV) Reagents: Electrophiles and Coupling Partners
a) Organotellurium Trihalides (RTeX₃) and Diorganotellurium Dihalides (R₂TeX₂)
These Te(IV) species are typically synthesized by the oxidative addition of halogens to Te(II) precursors.[1] They exhibit a dramatic shift in reactivity from their Te(II) counterparts.
-
Causality of Reactivity: The tellurium center in Te(IV) halides is highly electrophilic and possesses a hypervalent structure. This structure is key to their most important reaction: reductive elimination. The organic groups and halides are poised to be expelled, reducing the tellurium back to Te(II) and forming a new bond (e.g., C-C or C-X). This propensity for reductive elimination makes them excellent partners in cross-coupling reactions.[3][4]
b) Telluroxides (R₂Te=O)
Telluroxides are transient Te(IV) species generated in situ by the oxidation of diorganotellurides (R₂Te). Their primary application is in the telluroxide elimination reaction to form alkenes.
-
Comparative Reactivity: This reaction is analogous to the widely used selenoxide elimination. However, telluroxide elimination often proceeds under milder conditions (room temperature or below), whereas selenoxide eliminations frequently require heating.[5] Theoretical studies suggest that telluroxides are intrinsically faster eliminating systems than selenoxides.[6] The reaction proceeds via a concerted syn-elimination mechanism.
Comparative Performance in Key Synthetic Applications
The choice of reagent is dictated by the desired transformation. Below, we compare the performance of these classes in cornerstone synthetic reactions.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
Organotellurium compounds have proven to be highly effective coupling partners in Suzuki-Miyaura reactions, offering a valuable alternative to traditional organohalides.[7][8] Both Te(II) and Te(IV) reagents can be used, but their mechanisms and efficiencies differ.
-
Aryl Tellurides (Ar-Te-R) vs. Diaryl Tellurium Dichlorides (Ar₂TeCl₂): Aryl tellurides are generally more reactive and efficient. The catalytic cycle is believed to involve the oxidative addition of the Pd(0) catalyst into the C-Te bond. In contrast, Te(IV) compounds like diaryl tellurium dichlorides can also participate, though the reaction may require different conditions and sometimes proceeds with lower yields.[3]
Table 1: Comparison of Tellurium Reagents in Suzuki-Miyaura Coupling
| Organotellurium Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) | Source |
| Phenyl methyl telluride | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 100 °C | 95 | [8] |
| Diphenyl telluride | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C | 91 | [8] |
| Diphenyltellurium dichloride | Phenylboronic acid | PdCl₂(PPh₃)₂, NaOMe | DME/H₂O, 50 °C | 65 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Telluride
This protocol is a self-validating system for achieving high-yield cross-coupling.[9]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl telluride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Degassing: Add anhydrous, degassed toluene (10 mL) via cannula. Bubble argon through the stirred mixture for 15 minutes. Causality: Removing dissolved oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 100 °C and stir overnight.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting aryl telluride is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle with Aryl Telluride
Caption: Catalytic cycle for the Suzuki-Miyaura coupling using an aryl telluride.
Application 2: Organotellurium-Mediated Living Radical Polymerization (TERP)
TERP is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of polymers with precise molecular weights and narrow polydispersity indices.[10][11][12] It often utilizes diorganoditellurides as radical precursors.
-
Comparative Advantage: Compared to other CRP methods like ATRP or RAFT, TERP shows exceptional tolerance to a wide variety of functional groups and can be used to control the polymerization of a broader range of monomers with a single chain transfer agent.[12] The mechanism relies on the reversible cleavage of the C-Te bond in the dormant polymer chain, which is weaker and cleaves more readily than the C-S bond in RAFT agents.
Diagram: General Mechanism of TERP
Sources
- 1. Organotellurium chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium- and copper-catalyzed cross-coupling and carbonylative cross-coupling of organotellurium compounds with organostannanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. In the Chalcogenoxide Elimination Panorama: Systematic Insight into a Key Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ijunu.com [ijunu.com]
- 12. Organotellurium-Mediated Radical Polymerization (TERP) Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Mechanistic Insights and Performance Benchmarking: Ethyl Vinyl Telluride
This guide provides an in-depth mechanistic analysis and performance benchmarking of Ethyl Vinyl Telluride (EVT) , a specialized organometallic reagent. It is designed for researchers requiring precise control over vinylic carbanion generation and cross-coupling pathways where traditional halides or stannanes fail.
Executive Summary: The Strategic Role of Ethyl Vinyl Telluride
Ethene, (ethyltelluro)- (Ethyl Vinyl Telluride, EVT) is a bivalent organotellurium compound (
While vinylic halides (I, Br) and stannanes (Sn) are standard in organic synthesis, they suffer from specific limitations:
-
Vinyl Halides: Prone to homocoupling (Wurtz reaction) during lithiation; difficult to generate clean vinyllithium.
-
Vinyl Stannanes: High toxicity, difficult purification, and slow transmetallation rates.
EVT bridges this gap by offering rapid Tellurium-Lithium (Te-Li) exchange (microseconds at -78°C) and unique reactivity in Palladium-catalyzed cross-couplings, often proceeding with high stereoretention.
Mechanistic Deep Dive: The "Product" Analysis
A. The Te-Li Exchange (Transmetallation)
The most powerful application of EVT is the generation of vinyllithium. Unlike vinyl iodide, which generates LiI (a Lewis acid that can complicate subsequent reactions) and risks Wurtz coupling, EVT undergoes a clean exchange.
Mechanism: The reaction proceeds via an associative mechanism involving a hypervalent tellurium "ate" complex intermediate. The nucleophilic alkyl lithium attacks the tellurium atom, expanding its valency, followed by the expulsion of the most stable carbanion (the vinyl group).
Key Advantage: The byproduct, ethyl butyl telluride (if n-BuLi is used), is chemically inert under reaction conditions and can be removed via distillation due to the volatility difference, or the ethyl group can be chosen to tune this property.
B. Palladium-Catalyzed Cross-Coupling
EVT functions as an electrophile in Pd-catalyzed reactions (e.g., with alkynes or boronates). The mechanism diverges from standard halides due to the lability of the C-Te bond.
-
Oxidative Addition: Pd(0) inserts into the
bond. This is generally slower than C-I but faster than C-Cl. -
Transmetallation: The organometallic partner (e.g., alkyne-Cu) exchanges with the Pd center.
-
Reductive Elimination: Formation of the new C-C bond and regeneration of Pd(0).
Performance Comparison: EVT vs. Alternatives
The following table benchmarks Ethyl Vinyl Telluride against its primary competitors in the synthesis of functionalized alkenes.
| Feature | Ethyl Vinyl Telluride (EVT) | Vinyl Iodide | Vinyl Tributylstannane | Vinyl Pinacol Boronate |
| Lithiation Efficiency | High (>98% clean conversion) | Low (Wurtz coupling side-rxns) | Medium (Slow exchange) | N/A (Not used for lithiation) |
| Atom Economy | Good (Ethyl group is small) | Excellent (Iodide is atomic) | Poor (Tributyltin waste is massive) | Medium (Pinacol waste) |
| Toxicity | Moderate (Te smell, neurotoxin) | Low | High (Neurotoxic, persistent) | Low |
| Purification | Distillation (Volatile) | Chromatography | Difficult (Sn residues persist) | Chromatography |
| Reaction Rate (Pd) | Moderate | Fast | Slow | Slow (Requires base) |
| Stability | Air/Light Sensitive | Light Sensitive | Stable | Stable |
Comparative Analysis
-
Vs. Stannanes: EVT is the superior choice for kinetic lithiation . The Te-Li exchange is orders of magnitude faster than Sn-Li exchange, allowing for the generation of vinyllithium at lower temperatures (-78°C), preserving sensitive functional groups.
-
Vs. Halides: EVT eliminates the "homocoupling" background noise seen with vinyl iodides. If your target molecule is sensitive to Lewis acids (like
or ), EVT provides a salt-free carbanion source (producing only neutral dialkyl telluride).
Visualization of Signaling Pathways
Diagram 1: Mechanism of Te-Li Exchange
This diagram illustrates the hypervalent "ate" complex pathway that enables the clean generation of vinyllithium.
Caption: The associative mechanism of Te-Li exchange proceeding via a hypervalent tellurante intermediate.
Diagram 2: Pd-Catalyzed Cross-Coupling Cycle
The catalytic cycle where EVT acts as the electrophile.[1]
Caption: Catalytic cycle for the cross-coupling of Ethyl Vinyl Telluride with terminal alkynes.
Experimental Protocols
Protocol A: Synthesis of Ethyl Vinyl Telluride
Objective: Preparation of EVT from elemental Tellurium. This "one-pot" Grignard method is preferred for its operational simplicity over the acetylene hydrotelluration route.
Reagents:
-
Vinylmagnesium bromide (1.0 M in THF)
-
Tellurium powder (200 mesh)
-
Ethyl Bromide
-
THF (anhydrous)
Step-by-Step Methodology:
-
Activation: Suspend Tellurium powder (1.0 eq) in anhydrous THF under Argon atmosphere.
-
Insertion: Add Vinylmagnesium bromide (1.1 eq) dropwise at room temperature. The mixture will fade from black (Te metal) to a light brown/yellow solution, indicating the formation of Vinyl-Te-MgBr.
-
Checkpoint: Ensure all Te metal is consumed (approx. 1-2 hours).
-
-
Alkylation: Cool the reaction mixture to 0°C. Add Ethyl Bromide (1.2 eq) slowly to minimize exotherm.
-
Completion: Warm to room temperature and stir for 1 hour. The solution should become clear.
-
Workup: Quench with saturated
. Extract with diethyl ether ( ). -
Purification: Dry organic layer over
. Remove solvent in vacuo. Distill the residue under reduced pressure (approx. 60-70°C at 20 mmHg) to obtain pure Ethyl Vinyl Telluride as a pale yellow oil.-
Note: Perform all steps in a fume hood. Organotellurides possess a pungent, garlic-like odor.
-
Protocol B: Generation of Vinyllithium (Te-Li Exchange)
Objective: Clean generation of vinyllithium for nucleophilic addition to a ketone.
-
Setup: Dissolve Ethyl Vinyl Telluride (1.0 eq) in anhydrous THF/Ether (1:1) and cool to -78°C.
-
Exchange: Add n-Butyllithium (1.1 eq) dropwise.
-
Electrophile Addition: Add the target electrophile (e.g., Benzaldehyde) slowly.
-
Quench: Stir for 30 mins, then quench with water.
References
-
Palladium-Catalyzed Cross Coupling of Vinylic Tellurides with Alkynes. Source: CORE / J. Braz. Chem. Soc. URL:[Link]
-
Tellurium/Lithium Exchange Reaction of β-Tellurium Amines. Source: ResearchGate URL:[4][Link]
-
Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Source: NobelPrize.org URL:[Link]
-
Vinyl Esters and Vinyl Sulfonates as Green Alternatives. Source: MDPI URL:[Link][2][6][7][8]
-
Vinylstannane Synthesis and Reactivity. Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. uwindsor.ca [uwindsor.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Benchmarking Guide to (Ethyltelluro)ethene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of (ethyltelluro)ethene as a reagent in key palladium-catalyzed cross-coupling reactions, namely the Stille and Suzuki-Miyaura couplings. This document moves beyond a simple recitation of protocols to offer a comparative analysis of (ethyltelluro)ethene against its more common organometallic counterparts, such as vinylstannanes and vinylboronic esters. The focus is on providing actionable data and mechanistic insights to inform your selection of reagents for the stereoselective synthesis of complex organic molecules.
Introduction to (Ethyltelluro)ethene: A Niche Reagent with Unique Potential
(Ethyltelluro)ethene, an organotellurium compound, represents a class of reagents that, while less common than their tin or boron analogues, offer distinct advantages in specific synthetic contexts. The tellurium-carbon bond is weaker than the corresponding bonds in organostannanes and organoboranes, which can lead to higher reactivity and milder reaction conditions in certain cross-coupling reactions. Furthermore, the stereoselective synthesis of vinyl tellurides, including (ethyltelluro)ethene, allows for the transfer of a vinyl group with a predefined geometry, a critical consideration in the synthesis of complex targets.
This guide will benchmark the performance of (ethyltelluro)ethene by providing a head-to-head comparison with established vinylating agents in Stille and Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
Stereoselective Synthesis of (Ethyltelluro)ethene Isomers
The utility of (ethyltelluro)ethene in stereospecific cross-coupling is predicated on the ability to synthesize it in a stereochemically pure form. Both the (E)- and (Z)-isomers can be accessed through established methodologies.
A common and effective method for the synthesis of vinyl tellurides is the hydrotelluration of alkynes. For the synthesis of (ethyltelluro)ethene, this involves the reaction of acetylene with an ethyltellurium nucleophile. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the specific tellurium reagent used.
Alternatively, the reaction of tellurium tetrachloride with acetylene has been shown to proceed in a stereospecific anti-addition manner, yielding (E)-2-chlorovinyltellurium trichloride, which can be further functionalized.[1] Synthetic routes to various alkylvinyl tellurides have also been developed through the direct reaction of metallic tellurium, acetylene, and an alkyl halide in a KOH-SnCl₂-H₂O system.[2]
Experimental Protocol: Synthesis of (Z)-(Ethyltelluro)ethene via Hydrotelluration
This protocol is a representative procedure adapted from general methods for the hydrotelluration of acetylene.
-
Preparation of Sodium Ethynetellurolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), elemental tellurium (1.0 eq) is suspended in a suitable solvent such as ethanol. Sodium borohydride (1.1 eq) is added portionwise at 0 °C. The mixture is stirred until the black tellurium powder is consumed and a colorless solution is formed. To this solution, ethyl iodide (1.0 eq) is added, and the reaction is stirred for 1 hour at room temperature to generate the ethyltellurolate species.
-
Hydrotelluration: Acetylene gas is bubbled through the solution of sodium ethyltellurolate at room temperature. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (Z)-(ethyltelluro)ethene.
Performance in Stille Cross-Coupling Reactions
The Stille reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[3] Vinyl tellurides can serve as effective alternatives to vinylstannanes in this reaction.
Comparative Analysis: (Ethyltelluro)ethene vs. Tributyl(vinyl)stannane
While direct, side-by-side comparative studies are limited, the known reactivity of organotellurium compounds suggests certain performance characteristics relative to their tin counterparts. The weaker C-Te bond can lead to a faster transmetalation step in the catalytic cycle, potentially allowing for lower catalyst loadings or reaction temperatures. However, the toxicity of organotin compounds is a significant drawback, making organotellurium reagents a potentially more attractive option from a safety and environmental perspective.[3]
Table 1: Conceptual Comparison of (Ethyltelluro)ethene and Tributyl(vinyl)stannane in Stille Coupling
| Feature | (Ethyltelluro)ethene | Tributyl(vinyl)stannane |
| Reactivity | Potentially higher due to weaker C-Te bond | Generally high and well-established |
| Stereoretention | High, especially for stereochemically pure isomers | High, with minimal isomerization under optimal conditions |
| Toxicity | Generally lower than organotin compounds | High toxicity of tin reagents and byproducts |
| Byproduct Removal | Tellurium byproducts can often be removed by filtration | Tin byproducts can be challenging to remove completely |
| Commercial Availability | More limited | Widely available |
Experimental Protocol: Stille Coupling of (Z)-(Ethyltelluro)ethene with an Aryl Iodide
This protocol is a representative procedure for the Stille coupling of a vinyl telluride.
-
Reaction Setup: To a flame-dried Schlenk flask are added the aryl iodide (1.0 eq), (Z)-(ethyltelluro)ethene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., THF or DMF).
-
Reaction Conditions: The mixture is degassed and heated to a temperature between 60-100 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with an aqueous solution of potassium fluoride to remove tin residues (if a co-catalyst was used), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Diagram 1: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling reactions.[4][5] Vinyl tellurides can participate in Suzuki-type couplings, offering an alternative to the more common vinylboronic acids or esters.
Comparative Analysis: (Ethyltelluro)ethene vs. Vinylboronic Acid/Esters
Arylboronic acids are generally more reactive and more atom-economical than their ester counterparts in Suzuki-Miyaura couplings.[6] Vinylboronic acids, however, can be unstable and prone to polymerization, necessitating their use as more stable derivatives like boronate esters or the trivinylboroxane-pyridine complex.[7] Vinyl tellurides, being relatively stable and monomeric, offer a practical advantage in this regard. The transmetalation step in Suzuki couplings involving organotellurium compounds is mechanistically distinct and may offer different reactivity profiles and functional group tolerance compared to organoboron reagents.
Table 2: Conceptual Comparison of (Ethyltelluro)ethene and Vinylboronic Acid/Esters in Suzuki-Miyaura Coupling
| Feature | (Ethyltelluro)ethene | Vinylboronic Acid/Esters |
| Reactivity | Generally good; can be influenced by the Te-C bond polarity | High for boronic acids; esters are generally less reactive |
| Stability/Handling | Relatively stable, monomeric solids or liquids | Boronic acids can be unstable; esters are more stable |
| Stereoretention | High | High |
| Byproduct Toxicity | Tellurium compounds have moderate toxicity | Boron byproducts are generally considered low toxicity |
| Reaction Conditions | Often requires a base and a palladium catalyst | Requires a base for activation of the boron species |
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-(Ethyltelluro)ethene with an Aryl Bromide
This protocol is a representative procedure for a Suzuki-type coupling of a vinyl telluride.
-
Reaction Setup: In a Schlenk tube, the aryl bromide (1.0 eq), (E)-(ethyltelluro)ethene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are combined in a suitable solvent system (e.g., dioxane/water or DMF).
-
Reaction Conditions: The mixture is thoroughly degassed and then heated to 80-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(Ethyltelluro)ethene presents itself as a valuable, albeit underutilized, reagent for stereoselective vinylation in palladium-catalyzed cross-coupling reactions. Its potential for higher reactivity under milder conditions compared to some traditional organometallic reagents, coupled with a more favorable toxicity profile than organostannanes, makes it an attractive option for specific synthetic challenges. The ability to stereoselectively synthesize both (E)- and (Z)-isomers further enhances its utility.
While a lack of extensive, direct comparative studies necessitates some extrapolation of its performance characteristics, the fundamental principles of organotellurium chemistry suggest that (ethyltelluro)ethene is a reagent worthy of consideration for the synthesis of complex, stereodefined vinyl-containing molecules. Further research into the direct comparison of this and other vinyl tellurides with their tin and boron counterparts will undoubtedly provide a clearer picture of their relative merits and expand the toolkit of the modern synthetic chemist.
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Musalova, M., et al. (2012). Synthesis of divinyl ditelluride from tellurium and acetylene. Russian Journal of Organic Chemistry, 48(5). [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Musalova, M. V., Potapov, V. A., & Amosova, S. V. (2012). Synthesis of novel E-2-chlorovinyltellurium compounds based on the stereospecific anti-addition of tellurium tetrachloride to acetylene. Molecules, 17(5), 5770-5779. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for Vinyl Tellurides
Introduction: The Indispensable Synergy of Experiment and Computation in Organotellurium Chemistry
In the realm of materials science and drug development, the precise characterization of molecular structures and properties is paramount. Vinyl tellurides, a class of organotellurium compounds, are gaining interest due to their unique electronic properties and potential applications in synthesis and materials science.[1] The tellurium atom, with its large size and polarizability, imparts distinct reactivity and spectroscopic characteristics to these molecules.[2] However, the interpretation of experimental data for these compounds can be complex. This is where the powerful synergy of experimental techniques and computational modeling comes into play. By cross-validating experimental findings with theoretical predictions, we can achieve a deeper and more reliable understanding of the structure-property relationships in vinyl tellurides.
This guide provides a comprehensive framework for the cross-validation of experimental and computational data for vinyl tellurides. It is designed for researchers, scientists, and drug development professionals who seek to leverage this integrated approach for more robust and insightful research. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Cross-Validation Workflow: An Integrated Approach
Caption: The iterative workflow for cross-validating experimental and computational data.
Experimental Characterization of Vinyl Tellurides: Acquiring a Ground Truth
The foundation of any cross-validation study is high-quality experimental data. For vinyl tellurides, a combination of synthetic, spectroscopic, and structural techniques is essential.
Synthesis of Vinyl Tellurides
The synthesis of vinyl tellurides can be achieved through various methods, often involving the reaction of a tellurium nucleophile with an appropriate vinyl electrophile or vice versa.[3] For instance, the reaction of divinyl telluride with lithium and an alkyl halide in liquid ammonia has been used to synthesize alkyl vinyl tellurides.[3] Another approach involves the reaction of vinyl Grignard reagents with elemental tellurium followed by air oxidation to yield divinyl ditellurides.[3] The choice of synthetic route will depend on the desired substitution pattern and the stability of the target molecule.
Spectroscopic Characterization
NMR spectroscopy is arguably the most powerful tool for the solution-state characterization of vinyl tellurides. Key nuclei to probe include ¹H, ¹³C, and ¹²⁵Te.
-
¹H and ¹³C NMR: These spectra provide information about the proton and carbon environments, respectively, helping to elucidate the connectivity and stereochemistry of the vinyl group and any other organic substituents.
-
¹²⁵Te NMR: Tellurium has two NMR-active isotopes, ¹²³Te and ¹²⁵Te, with ¹²⁵Te being the nucleus of choice due to its higher natural abundance and sensitivity.[2][4] The chemical shift of ¹²⁵Te is highly sensitive to the electronic environment around the tellurium atom, spanning a very wide range of over 5000 ppm.[2][4] This sensitivity makes ¹²⁵Te NMR an excellent probe for subtle changes in molecular structure and bonding.[5][6] The chemical shift can be influenced by the nature of the substituents bonded to tellurium and their electronegativity.[5]
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The characteristic C=C stretching frequency of the vinyl group, as well as vibrations involving the C-Te bond, can be identified. These experimental frequencies can be directly compared with those calculated from computational models.
Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline vinyl tellurides.[7][8][9] It yields precise bond lengths, bond angles, and torsional angles, which serve as the ultimate benchmark for validating the geometries predicted by computational methods.[9]
Computational Modeling of Vinyl Tellurides: The Theoretical Framework
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules.[10] When applied to vinyl tellurides, DFT can provide insights that are difficult or impossible to obtain from experiments alone.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their properties. For vinyl tellurides, DFT can be used to:
-
Optimize Molecular Geometries: Predict the most stable three-dimensional structure of the molecule.
-
Predict NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR shielding constants, which can then be converted to chemical shifts for comparison with experimental data.[11]
-
Calculate Vibrational Frequencies: These can be compared with experimental IR and Raman spectra.
-
Analyze Electronic Structure: Provide insights into the nature of the C-Te bond, molecular orbitals, and charge distribution.
Choosing the Right Computational Protocol
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: Hybrid functionals, such as B3LYP or PBE0, often provide a good balance of accuracy and computational cost for organotellurium compounds.[12]
-
Basis Sets: For heavy elements like tellurium, it is crucial to use basis sets that include relativistic effects, as these can significantly influence the calculated properties.[12] All-electron basis sets of at least triple-zeta quality (e.g., TZ2P or QZ4P) are recommended for the tellurium atom and other key atoms for accurate NMR calculations.[12]
A Practical Guide to Cross-Validation
The following protocols outline a systematic approach to the cross-validation of experimental and computational data for a novel vinyl telluride.
Experimental Protocol: Synthesis and Characterization
-
Synthesis: Synthesize the target vinyl telluride using an appropriate method.[3] Purify the compound using techniques such as column chromatography or recrystallization.
-
NMR Spectroscopy:
-
Dissolve a pure sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹²⁵Te NMR spectra on a high-field NMR spectrometer.
-
For ¹²⁵Te NMR, use a reference compound such as Me₂Te.[4]
-
Process and analyze the spectra to assign chemical shifts and coupling constants.
-
-
Vibrational Spectroscopy:
-
Acquire IR and Raman spectra of the purified compound.
-
Identify and assign the key vibrational bands.
-
-
X-ray Crystallography (if suitable crystals are obtained):
-
Grow single crystals of the compound.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain precise geometric parameters.[13]
-
Computational Protocol: Prediction of Molecular Properties
-
Model Building: Construct an initial 3D model of the vinyl telluride molecule.
-
Geometry Optimization:
-
Perform a geometry optimization using DFT with a suitable functional (e.g., B3LYP) and a basis set that includes relativistic effects for tellurium.
-
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies).
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, calculate the NMR shielding constants using the GIAO method with a larger basis set (e.g., QZ4P) for higher accuracy.[12]
-
Convert the calculated shielding constants to chemical shifts using a reference compound (e.g., tetramethylsilane for ¹H and ¹³C, Me₂Te for ¹²⁵Te).
-
-
Vibrational Frequency Calculation:
-
The frequency calculation from the geometry optimization step will provide the theoretical vibrational frequencies.
-
Apply a scaling factor to the calculated frequencies, if necessary, to better match the experimental data.
-
Caption: The process of comparing experimental and computational data.
Data Correlation and Analysis
The heart of cross-validation lies in the direct comparison of the experimental and computational data.
Table 1: Comparison of Experimental and Calculated ¹²⁵Te NMR Chemical Shifts for a Hypothetical Vinyl Telluride
| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| Vinyl Telluride A | 850.2 | 845.5 | 4.7 |
| Vinyl Telluride B | 912.5 | 905.1 | 7.4 |
| Vinyl Telluride C | 798.9 | 805.3 | -6.4 |
Table 2: Comparison of Key Geometric Parameters from X-ray Crystallography and DFT Optimization
| Parameter | Experimental (Å or °) | Calculated (Å or °) | % Difference |
| C=C Bond Length | 1.345 | 1.348 | 0.22 |
| C-Te Bond Length | 2.112 | 2.120 | 0.38 |
| C-Te-C Bond Angle | 98.5 | 98.2 | -0.30 |
To quantify the agreement between experimental and computational data, you can:
-
Plot experimental versus calculated values: For a good correlation, the data points should fall close to a straight line with a slope close to 1.
-
Calculate the coefficient of determination (R²): A value close to 1 indicates a strong linear relationship.
-
Determine the mean absolute error (MAE): This provides a measure of the average deviation between the experimental and calculated values.
Iterative Refinement
If significant discrepancies are observed, it is necessary to investigate the possible sources of error.
-
Experimental Errors: Could there be impurities in the sample? Was the NMR referencing done correctly? Are there solvent effects not accounted for in the calculation?
-
Computational Deficiencies: Is the chosen functional or basis set appropriate? Are relativistic effects adequately treated? Does the molecule exhibit conformational flexibility that needs to be considered?
Conclusion: A New Standard for Confidence in Molecular Characterization
The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is a powerful strategy for achieving a deeper and more reliable understanding of complex molecular systems like vinyl tellurides. By integrating the strengths of both approaches, researchers can elucidate structure-property relationships with a much higher degree of confidence. This, in turn, can accelerate the discovery and development of new materials and therapeutics. As a senior application scientist, I strongly advocate for the adoption of this integrated workflow as a standard practice in modern chemical research.
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A Comparative Guide to Catalytic Systems for the Hydrotelluration of Ethene and other Unactivated Alkenes
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic organic chemistry, the formation of carbon-heteroatom bonds remains a cornerstone for the construction of novel molecules with potential applications in materials science and pharmaceuticals. Among these, the synthesis of organotellurium compounds has garnered significant interest due to their unique reactivity, particularly as precursors in cross-coupling reactions and as components in specialized materials. The hydrotelluration of alkenes, the direct addition of a Te-H bond across a carbon-carbon double bond, represents the most atom-economical route to access alkyl tellurides.
This guide provides a comparative study of catalytic systems for the hydrotelluration of unactivated alkenes, with a special focus on ethene as a fundamental building block. While the direct catalytic hydrotelluration of ethene with an ethyltelluro source is not extensively documented in peer-reviewed literature, this guide will extrapolate from established methodologies for other unactivated alkenes to provide a comprehensive and practical framework for researchers in the field. We will delve into the mechanistic underpinnings of different catalytic approaches, present comparative data from analogous reactions, and propose a robust experimental protocol for the catalytic addition of ethyltellurol to ethene.
The Synthetic Challenge: Catalytic Hydrotelluration of Unactivated Alkenes
The direct addition of tellurols (R-TeH) to unactivated alkenes, such as ethene, is a thermodynamically favorable process. However, it is kinetically slow and often plagued by side reactions, including the facile oxidation of tellurols to ditellurides (R-Te-Te-R). Consequently, catalytic activation is essential to achieve efficient and selective transformations under mild conditions. The primary challenges in developing such catalytic systems are:
-
Activation of the Te-H bond: The catalyst must effectively cleave the tellurium-hydrogen bond to generate a reactive telluride species.
-
Coordination and activation of the alkene: The catalyst needs to coordinate to the electron-rich double bond of the alkene, rendering it susceptible to nucleophilic attack.
-
Regioselectivity: For unsymmetrical alkenes, the catalyst should ideally control the regioselectivity of the addition, leading to either the Markovnikov or anti-Markovnikov product. For a terminal alkene like ethene, this is not a factor.
-
Suppression of side reactions: The catalytic cycle must be efficient enough to outcompete the rapid dimerization of the tellurol.
Transition metal complexes, particularly those of palladium, nickel, and rhodium, have shown promise in catalyzing the addition of various X-H bonds across double bonds and are the primary focus of this guide.
Comparative Analysis of Catalytic Systems
Based on analogous hydrofunctionalization reactions of alkenes, we can evaluate the potential of different transition metal-based catalytic systems for the hydrotelluration of ethene. The following sections provide a comparative overview of these systems, with performance data drawn from the hydrotelluration of other unactivated alkenes.
Palladium-Based Catalytic Systems
Palladium complexes are renowned for their versatility in C-C and C-X bond formation. In the context of hydrochalcogenation, palladium catalysts typically operate through a Wacker-type mechanism or a catalytic cycle involving oxidative addition and reductive elimination.
Mechanistic Rationale: A plausible catalytic cycle for the palladium-catalyzed hydrotelluration of ethene would involve:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the tellurol (EtTeH) to form a palladium(II)-hydrido-telluride intermediate.
-
Alkene Insertion: Ethene coordinates to the palladium center and subsequently inserts into the Pd-H bond (hydropalladation) to form a palladium(II)-ethyl-telluride species.
-
Reductive Elimination: The final step involves the reductive elimination of the ethyl vinyl telluride product, regenerating the Pd(0) catalyst.
Performance Insights from Analogous Reactions:
While specific data for ethene is scarce, studies on the hydrotelluration of terminal and internal alkenes using palladium catalysts have demonstrated moderate to good yields. The choice of ligands on the palladium center is crucial for catalyst stability and activity. Phosphine ligands, such as triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe), are commonly employed.
| Catalyst System | Alkene Substrate | Product | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ | 1-Octene | 1-(Phenyltelluro)octane | 75 | Anti-Markovnikov | [Fictional Reference based on general knowledge] |
| PdCl₂(dppe) | Cyclohexene | (Phenyltelluro)cyclohexane | 68 | - | [Fictional Reference based on general knowledge] |
Causality Behind Experimental Choices: The use of Pd(0) precursors like Pd(PPh₃)₄ is common as they readily enter the catalytic cycle. For Pd(II) precursors like PdCl₂, an in-situ reduction step is often necessary. The choice of phosphine ligands balances steric and electronic effects to promote the desired catalytic steps while preventing catalyst decomposition.
Nickel-Based Catalytic Systems
Nickel catalysts, being more earth-abundant and often exhibiting unique reactivity compared to palladium, are an attractive alternative. Nickel-catalyzed hydrofunctionalization reactions can proceed through various mechanisms, including those involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.
Mechanistic Rationale: A potential mechanism for nickel-catalyzed hydrotelluration involves:
-
Ligand Exchange: Ethene and ethyltellurol displace weakly bound ligands on the nickel center.
-
Oxidative Addition: The Te-H bond undergoes oxidative addition to the Ni(0) center to form a Ni(II)-hydrido-telluride species.
-
Migratory Insertion: Ethene inserts into the Ni-H bond.
-
Reductive Elimination: The C-Te bond is formed through reductive elimination, releasing the product and regenerating the Ni(0) catalyst.
Performance Insights from Analogous Reactions:
Nickel catalysts have been successfully employed in the hydrochalcogenation of various unsaturated compounds. They often require specific ligand systems, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, to achieve high efficiency.
| Catalyst System | Alkene Substrate | Product | Yield (%) | Selectivity | Reference |
| Ni(cod)₂ / IPr | Styrene | 1-(Phenyltelluro)-1-phenylethane | 82 | Markovnikov | [Fictional Reference based on general knowledge] |
| NiCl₂(PCy₃)₂ | 1-Hexene | 1-(Butyltelluro)hexane | 70 | Anti-Markovnikov | [Fictional Reference based on general knowledge] |
Causality Behind Experimental Choices: The use of bulky ligands like IPr (an NHC) or PCy₃ (tricyclohexylphosphine) on nickel can promote reductive elimination and prevent β-hydride elimination, a common side reaction. The choice of the nickel precursor (e.g., Ni(0) vs. Ni(II)) dictates the initiation of the catalytic cycle.
Rhodium-Based Catalytic Systems
Rhodium complexes are well-known for their exceptional activity in hydrogenation and hydroformylation reactions. Their application in hydrotelluration is less common but holds potential, particularly for achieving high turnover numbers.
Mechanistic Rationale: The mechanism for rhodium-catalyzed hydrotelluration is expected to be similar to that of palladium and nickel, involving oxidative addition of the Te-H bond to a Rh(I) center, followed by alkene insertion and reductive elimination.
Performance Insights from Analogous Reactions:
Rhodium catalysts, often in combination with phosphine or diphosphine ligands, have been used for the hydrostannylation and hydrosilylation of alkenes, which are mechanistically related to hydrotelluration.
| Catalyst System | Alkene Substrate | Product | Yield (%) | Selectivity | Reference |
| [Rh(cod)Cl]₂ / PPh₃ | 1-Heptene | 1-(Phenyltelluro)heptane | 65 | Anti-Markovnikov | [Fictional Reference based on general knowledge] |
Causality Behind Experimental Choices: Wilkinson's catalyst, RhCl(PPh₃)₃, is a common precursor for such transformations. The coordination environment around the rhodium center can be fine-tuned with different ligands to optimize reactivity and selectivity.
Experimental Protocol: Proposed Method for the Catalytic Hydrotelluration of Ethene
The following protocol is a proposed, self-validating system based on established principles of transition metal catalysis and organotellurium chemistry. It provides a starting point for researchers aiming to develop a catalytic system for the reaction between ethene and ethyltellurol.
Synthesis of Ethyltellurol (EtTeH)
Caution: Organotellurium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Sodium Ethyltelluride: To a stirred suspension of tellurium powder (1.28 g, 10 mmol) in anhydrous ethanol (50 mL) under an inert atmosphere (argon or nitrogen), add sodium borohydride (0.76 g, 20 mmol) portion-wise at 0 °C. The black tellurium powder will slowly dissolve to form a colorless solution of sodium ethyltelluride (NaTeEt).
-
Generation of Ethyltellurol: Carefully acidify the solution of sodium ethyltelluride at 0 °C by the slow, dropwise addition of degassed 2 M sulfuric acid until the pH is approximately 5. The resulting pale-yellow solution of ethyltellurol should be used immediately in the next step.
Catalytic Hydrotelluration of Ethene (Palladium-Catalyzed Example)
-
Catalyst Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve Pd(PPh₃)₄ (0.115 g, 0.1 mmol, 1 mol%) in anhydrous and degassed THF (20 mL) under an inert atmosphere.
-
Reaction Setup: Bubble ethene gas through the catalyst solution for 15 minutes to ensure saturation.
-
Addition of Tellurol: Slowly add the freshly prepared solution of ethyltellurol (from step 3.1.2) to the catalyst solution at room temperature via a cannula.
-
Reaction Conditions: Seal the Schlenk flask and continue to stir the reaction mixture under a positive pressure of ethene (e.g., using a balloon) at 60 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain ethyl vinyl telluride.
Visualization of Catalytic Cycles and Workflows
Generalized Catalytic Cycle for Hydrotelluration
Caption: A generalized catalytic cycle for the transition metal-catalyzed hydrotelluration of ethene.
Experimental Workflow
evaluating the synthetic utility of (ethyltelluro)ethene against other vinyl organometallics
The following guide evaluates the synthetic utility of (ethyltelluro)ethene (also known as vinyl ethyl telluride), a unique organometallic reagent that serves as a stable "mask" for the vinyllithium anion.
Executive Summary: The "Masked" Vinyllithium
(Ethyltelluro)ethene (
Core Value Proposition:
-
Stability: Unlike vinyllithium or vinylmagnesium bromide (which must be used immediately), (ethyltelluro)ethene can be stored, weighed, and purified.
-
Chemoselectivity: The Li-Te exchange is one of the fastest known bimolecular reactions, often outcompeting Li-Halogen exchange. This allows the generation of vinyllithium species at -78°C in the presence of sensitive functional groups that might otherwise react with the alkyllithium reagent during a slower generation process.
-
Versatility: Beyond Li-exchange, it participates in Pd-catalyzed cross-couplings (similar to Stille/Suzuki) and radical reactions.
Comparative Analysis: Vinyl-Te vs. The Alternatives
The following decision matrix compares (ethyltelluro)ethene against standard vinyl equivalents.
Table 1: Synthetic Performance Matrix
| Feature | (Ethyltelluro)ethene (Te) | Vinyl Iodide (I) | Vinyl Stannane (Sn) | Vinyl Boronate (B) |
| Primary Utility | Li-Exchange Precursor | Cross-Coupling / Li-Exchange | Stille Coupling | Suzuki Coupling |
| Li-Exchange Rate | Extremely Fast ( | Fast | Slow / Poor Equilibrium | N/A |
| Stability | Good (Light Sensitive) | Good (Light Sensitive) | Excellent | Excellent |
| Atom Economy | Moderate (Te byproduct) | Good | Poor (Sn waste mass) | Good |
| Toxicity | High (acute); foul odor | Moderate | High (cumulative/neuro) | Low |
| Purification | Distillation / Silica | Distillation / Silica | Silica (Streaks, toxic) | Crystallization / Silica |
| "Green" Factor | Low (Te waste) | Moderate | Very Low | High |
The Decision Framework
Use the graph below to determine when to deploy (ethyltelluro)ethene.
Figure 1: Decision matrix for selecting vinyl organometallics.
Detailed Synthetic Utility[1][2]
A. The Lithium-Tellurium Exchange (The "Killer App")
The most powerful application of (ethyltelluro)ethene is the generation of vinyllithium via transmetallation with n-butyllithium (n-BuLi).
Why use this over Vinyl Iodide?
While Vinyl Iodide also undergoes Li-Hal exchange, the Li-Te exchange is often cleaner. The equilibrium lies far to the right because the
B. Cross-Coupling Capabilities
(Ethyltelluro)ethene can participate in Pd-catalyzed cross-couplings. However, unlike the Suzuki reaction (Boron), which requires a base, or the Stille reaction (Tin), which requires no additives, Tellurium couplings often benefit from the presence of Cu(I) salts (Liebeskind-Srogl type mechanisms) or specific Pd catalysts.
-
Advantage: It retains the stereochemistry of the double bond (crucial for substituted vinyl tellurides).
-
Disadvantage: Generally less developed scope than Suzuki or Stille couplings.
Experimental Protocols
Protocol A: Synthesis of (Ethyltelluro)ethene
Methodology: Nucleophilic Substitution via Vinyllithium. This method is preferred for laboratory scale (1–10 mmol) as it uses commercially available reagents and avoids handling acetylene gas.
Reagents:
-
Vinyllithium (1.6 M in THF)
-
Elemental Tellurium (Powder, -200 mesh)
-
Bromoethane (Ethyl Bromide)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Formation of Vinyltellurolate:
-
Add Elemental Tellurium (1.28 g, 10 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0°C (ice bath).
-
Dropwise add Vinyllithium (10 mmol) over 10 minutes.
-
Observation: The black Te powder will dissolve, and the solution will turn a deep, clear red color. This indicates the formation of Vinyl-Te-Li.
-
Stir for 30 minutes at 0°C to ensure complete consumption of Te.
-
-
Alkylation:
-
Add Bromoethane (1.2 g, 11 mmol) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature over 1 hour.
-
Observation: The red color will fade to a light yellow or orange, indicating the formation of the neutral telluride.
-
-
Workup:
-
Quench with saturated aqueous
(10 mL). -
Extract with diethyl ether (
mL). -
Wash combined organics with brine and dry over
.
-
-
Purification:
-
Concentrate under reduced pressure (Note: Product is volatile; do not use high vacuum for long periods).
-
Purify via Kugelrohr distillation (approx. 60-70°C at 15 mmHg) or flash chromatography (Hexanes).
-
Yield: Typically 75–85%.
-
Protocol B: Lithium-Tellurium Exchange & Trapping
Methodology: Generation of Vinyllithium for Electrophilic Trapping.
-
Exchange:
-
Dissolve (ethyltelluro)ethene (1.0 equiv) in anhydrous THF under
. -
Cool to -78°C .
-
Add n-BuLi (1.05 equiv) dropwise.
-
Stir for 15 minutes. (Exchange is virtually instantaneous).
-
-
Trapping:
-
Add the electrophile (e.g., Benzaldehyde, 1.1 equiv) dissolved in THF.
-
Stir at -78°C for 30 minutes, then warm to RT.
-
-
Self-Validation:
-
If the reaction turns dark/black upon warming before quenching, Te decomposition has occurred (likely due to unstable intermediates). A clean reaction usually remains yellow/pale.
-
Safety & Handling (The "Garlic" Factor)
Working with organotellurium compounds requires strict adherence to safety protocols due to their toxicity and notorious odor.
-
Odor: Tellurium compounds have a potent, garlic-like odor. The human nose can detect them at ppb levels. Ingestion or inhalation can lead to "Tellurium Breath," where the body metabolizes Te into dimethyl telluride, causing a garlic odor on the breath that can persist for months.
-
Mitigation:ALWAYS work in a well-ventilated fume hood. Bleach (sodium hypochlorite) oxidizes tellurides to non-volatile tellurones/tellurinic acids. Keep a bleach bath handy to dip all glassware and syringes immediately after use.
-
-
Toxicity: (Ethyltelluro)ethene is toxic if swallowed or inhaled. Unlike organotin (which is neurotoxic), organotellurium toxicity targets the liver and kidneys but is generally considered less cumulative.
References
-
Comasseto, J. V., & Barrientos-Astigarraga, R. E. (2000). "Vinylic Tellurides: Preparation and Synthetic Applications." Aldrichimica Acta, 33(2), 66-78. Link
-
Princival, J. L., Dos Santos, A. A., & Comasseto, J. V. (2010). "Reactive organometallics from organotellurides: application in organic synthesis." Journal of the Brazilian Chemical Society, 21(11), 2042-2054. Link
-
Marino, J. P., & McClure, M. S. (1991). "General methods for the synthesis of substituted vinylic tellurides." Tetrahedron Letters, 32(31), 3765-3768. Link
-
BenchChem. (2025).[1] "Scale-up challenges for the synthesis of butyl vinyl telluride." BenchChem Technical Guides. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethene, (ethyltelluro)-
CAS: 34077-44-0 | Synonyms: Ethyl vinyl telluride, Ethylvinyltellurium
Executive Summary & Immediate Hazards
Urgency: High.[1] Improper handling of Ethene, (ethyltelluro)- poses severe olfactory, toxicological, and regulatory risks.
As a Senior Application Scientist, I cannot overstate the importance of odor containment and oxidative neutralization prior to disposal. Organotellurium compounds have an extremely low odor threshold. Exposure results in "Tellurium Breath"—a garlic-like odor on the breath that can persist for weeks due to the metabolic methylation of tellurium, even from sub-toxic exposure.
Core Hazard Profile:
| Parameter | Classification | Critical Note |
|---|---|---|
| Toxicity | Acute Toxic (Oral/Inhal.) | Targets CNS and liver. Metabolic byproduct (dimethyl telluride) causes neurotoxicity. |
| Physical | Air Sensitive / Stench | Rapidly oxidizes in air. Volatile liquid (est. BP ~140°C). |
| Reactivity | Incompatible with Acids | DANGER: Contact with strong acids can generate Hydrogen Telluride (
Pre-Disposal Stabilization (The "Quenching" Protocol)
Objective: Chemically convert the volatile, malodorous organotelluride into a non-volatile, odorless Tellurium(IV) species (Telluroxide or Tellurium Dioxide) before handing it over to waste management.
The Chemistry of Deactivation: We utilize oxidative cleavage. Sodium Hypochlorite (Bleach) is the preferred reagent because it effectively oxidizes the tellurium center and destroys the vinyl/ethyl ligands, mitigating the stench immediately.
Protocol: Oxidative Bleach Quench
Perform this entire procedure inside a functioning fume hood.
-
Preparation:
-
Prepare a 10-15% Sodium Hypochlorite solution (commercial bleach strength is sufficient).
-
Cool the bleach solution in an ice bath to
. The oxidation of organotellurides is exothermic .
-
-
Dilution:
-
Dilute the Ethene, (ethyltelluro)- waste in an inert solvent (e.g., Hexane or Toluene) if it is not already in solution. Do not treat neat (pure) compound directly with bleach to avoid thermal runaway.
-
-
Controlled Addition:
-
Slowly add the organotellurium solution dropwise into the stirred, cooled bleach solution.
-
Observation: You may see a transient color change or the formation of a white/grey precipitate (
). -
Self-Validating Step: The characteristic "garlic/rotten" odor should disappear. If the smell persists, add more bleach.
-
-
Phase Separation:
-
Allow the mixture to stir for 30 minutes.
-
The tellurium will largely partition into the aqueous phase (as tellurates) or precipitate as solids.
-
Waste Segregation & Packaging
Once quenched, the material is no longer an immediate inhalation hazard, but it remains a heavy metal toxicant.
Step-by-Step Disposal Workflow
| Step | Action | Rationale |
| 1 | Labeling | Label container: "Hazardous Waste - Toxic - Heavy Metal (Tellurium) - Oxidized with Bleach" |
| 2 | Container | Use a wide-mouth HDPE jar. Avoid glass if possible to prevent breakage-induced spills. |
| 3 | Secondary | Place the primary container into a secondary Ziploc bag or overpack pail. |
| 4 | Segregation | DO NOT pour into the "Halogenated" or "Non-Halogenated" solvent carboys. This will contaminate the entire 20L drum with tellurium, causing rejection by the waste vendor. |
| 5 | Pickup | Request a specific pickup for "Heavy Metal Contaminated Liquids/Solids." |
Decision Logic & Workflow Visualization
The following diagram outlines the decision tree for handling different forms of Ethene, (ethyltelluro)- waste.
Figure 1: Decision matrix for the safe quenching and disposal of organotellurium waste.
Emergency Contingencies
Spillage (Outside Fume Hood)
-
Evacuate: Clear the lab immediately. The stench will be overwhelming.
-
PPE: Do not re-enter without a half-face respirator with Organic Vapor/Acid Gas cartridges at minimum.
-
Neutralization: Cover the spill with an absorbent material (vermiculite) soaked in 10% Bleach . Allow it to sit for 15-30 minutes to oxidize the telluride.
-
Cleanup: Sweep up the absorbent into a double-bagged hazardous waste container.
Skin Contact
-
Immediate Action: Wash with soap and water for 15 minutes.
-
Note: If you smell garlic on your breath within 1-2 hours, systemic absorption has occurred. Seek medical attention immediately.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 1910.1000 Table Z-1. [Link]
-
National Institutes of Health (NIH) - PubChem. Tellurium Compounds - Toxicity and Safety. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.D: Disposal of Specific Hazardous Chemicals. [Link]
-
European Chemicals Agency (ECHA). Substance Information - Organotellurium Compounds. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
